PVZB1194
説明
Structure
3D Structure
特性
分子式 |
C13H9F4NO2S |
|---|---|
分子量 |
319.28 g/mol |
IUPAC名 |
4-[3-fluoro-4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S/c14-12-7-9(3-6-11(12)13(15,16)17)8-1-4-10(5-2-8)21(18,19)20/h1-7H,(H2,18,19,20) |
InChIキー |
UEPKMFLFRNDVAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)F)S(=O)(=O)N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)F)S(=O)(=O)N |
同義語 |
3/'-Fluoro-4/'-trifluoromethyl-biphenyl-4-sulfonic acid amide |
製品の起源 |
United States |
Foundational & Exploratory
PVZB1194: A Technical Guide to its Mechanism of Action in Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
PVZB1194 is a potent and specific allosteric inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11, a critical motor protein for the establishment of a bipolar mitotic spindle. As a member of the biphenyl class of compounds, this compound binds to a distinct allosteric pocket on the KSP motor domain, inducing conformational changes that are competitive with ATP binding. This inhibition of KSP's ATPase activity prevents its microtubule-based motor functions, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent inhibition of cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its inhibitory activities, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-mitotic effect by specifically targeting the KSP motor protein. KSP is a plus-end directed microtubule motor that plays an essential role during the early stages of mitosis by separating the duplicated centrosomes and establishing the bipolar spindle apparatus necessary for proper chromosome segregation.
The core mechanism of this compound action can be summarized in the following steps:
-
Allosteric Binding: this compound binds to a specific allosteric pocket located at the interface of the α4 and α6 helices of the KSP motor domain. This binding site is spatially distinct from the primary ATP-binding pocket and the binding sites of other classes of allosteric KSP inhibitors.
-
ATP-Competitive Inhibition: The binding of this compound to the α4/α6 pocket induces a conformational change in the KSP motor domain that alters the architecture of the ATP-binding site. This allosteric modulation effectively prevents the binding of ATP, thereby inhibiting the ATPase activity of KSP.
-
Disruption of Spindle Formation: The inhibition of KSP's ATPase activity renders the motor protein unable to hydrolyze ATP to generate the force required to push the spindle poles apart. This leads to a failure in centrosome separation and the subsequent formation of a monopolar spindle, where all chromosomes are arranged in a rosette-like structure around a single spindle pole.
-
Mitotic Arrest: The formation of a monopolar spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome-microtubule attachment. The activated SAC halts the cell cycle in mitosis, preventing the cell from proceeding to anaphase and cytokinesis.
-
Inhibition of Cell Proliferation: Prolonged mitotic arrest ultimately leads to cell death through apoptotic pathways, resulting in the potent inhibition of cancer cell proliferation.
A key characteristic of this compound's mechanism is that, unlike some other KSP inhibitors, it does not prevent the interaction of KSP with several important mitotic proteins, including TPX2, Aurora-A kinase, RHAMM (Receptor for Hyaluronan-Mediated Motility), and γ-tubulin[1]. This suggests a nuanced mode of action that selectively disrupts the motor function of KSP while preserving some of its protein-protein interactions. Furthermore, this compound has been shown to enhance the stability of microtubules, an effect that contributes to its overall anti-mitotic activity[1].
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (KSP ATPase Activity) | 0.12 µM | Biochemical Assay | |
| IC₅₀ (Cell Proliferation) | 5.5 µM | HeLa |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway in Mitotic Arrest
Caption: Signaling pathway of this compound leading to mitotic arrest.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
KSP/Eg5 ATPase Activity Assay
This protocol is a generalized method for determining the ATPase activity of KSP and its inhibition by this compound, commonly employing a malachite green-based phosphate detection method.
Materials:
-
Purified recombinant human KSP (Eg5) protein
-
Microtubules (taxol-stabilized)
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing assay buffer, a fixed concentration of KSP protein, and taxol-stabilized microtubules.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the ATPase reaction by adding a final concentration of 1 mM ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Color Development: Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will form a colored complex with free phosphate.
-
Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released based on a standard curve generated with known phosphate concentrations. Determine the percent inhibition of ATPase activity for each this compound concentration relative to the DMSO control. The IC₅₀ value can then be calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS Assay)
This protocol describes the use of an MTS-based assay to determine the effect of this compound on the proliferation of HeLa cells.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTS reagent
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include wells with DMSO as a vehicle control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of HeLa cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound at a concentration known to induce mitotic arrest (e.g., 10 µM) or with DMSO as a control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to ensure all mitotic cells are included.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content. The G1 phase will have 2N DNA content, the G2/M phase will have 4N DNA content, and the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M population in this compound-treated cells compared to the control indicates mitotic arrest.
Immunofluorescence Staining of Mitotic Spindles
This protocol describes the visualization of mitotic spindles in HeLa cells treated with this compound using immunofluorescence.
Materials:
-
HeLa cells grown on coverslips
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells on sterile glass coverslips in a 24-well plate. Treat the cells with this compound (e.g., 10 µM) or DMSO for 24 hours.
-
Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular structures.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-α-tubulin) diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the mitotic spindles (green fluorescence from α-tubulin) and chromosomes (blue fluorescence from DAPI) using a confocal microscope. Cells treated with this compound are expected to exhibit monopolar spindles.
Conclusion
This compound is a well-characterized allosteric inhibitor of KSP/Eg5 that induces mitotic arrest through the formation of monopolar spindles. Its distinct binding site and ATP-competitive mechanism of action make it a valuable tool for studying the intricacies of mitosis and a potential lead compound for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the properties of this compound and other KSP inhibitors.
References
An In-depth Technical Guide to the Binding of PVZB1194 on Eg5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the allosteric inhibitor PVZB1194 and its target, the human mitotic kinesin Eg5 (also known as KIF11 or KSP). Eg5 is a crucial motor protein in the formation of the bipolar spindle during mitosis, making it an attractive target for the development of novel anti-cancer therapeutics. Understanding the precise mechanism of inhibition at the molecular level is paramount for the rational design of next-generation Eg5 inhibitors.
The Allosteric Binding Site of this compound on Eg5
This compound distinguishes itself from many other Eg5 inhibitors, such as monastrol, by binding to a novel allosteric pocket. This binding site is located approximately 15 Å away from the ATP-binding pocket and is formed by the α4 and α6 helices of the Eg5 motor domain. The crystal structure of the human Eg5 motor domain in complex with this compound has been solved at a resolution of 2.80 Å and is available in the Protein Data Bank (PDB) under the accession code 3WPN .[1]
The binding of this compound to this α4/α6 pocket induces a conformational change in the protein that is transmitted to the nucleotide-binding site. This allosteric communication is primarily mediated by the residue Tyr104 . The movement of Tyr104 upon this compound binding leads to the displacement of other residues, which in turn disrupts the proper binding of ATP.[1] This mechanism of action classifies this compound as an ATP-competitive inhibitor.
Key Interacting Residues
Analysis of the 3WPN crystal structure reveals several key amino acid residues that form the binding pocket for this compound. These interactions are predominantly hydrophobic, with some key hydrogen bonds contributing to the stability of the complex.
| Interacting Residue | Interaction Type(s) |
| Tyr104 | π-π stacking, Hydrophobic |
| Leu292 | Hydrophobic |
| Leu293 | Hydrophobic |
| Tyr352 | π-π stacking, Hydrophobic |
| Asn287 | Hydrogen bond |
| Glu345 | Hydrogen bond |
| Ser269 | Hydrogen bond (weak) |
| Ile332 | Hydrophobic |
| Ala334 | Hydrophobic |
| Ala353 | Hydrophobic |
This table summarizes the key residues involved in the binding of this compound to Eg5, as inferred from structural and computational studies. The precise bond distances can be obtained from the analysis of the PDB entry 3WPN.
Quantitative Binding Data
The inhibitory potency of this compound has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) for the inhibition of Eg5's ATPase activity has been determined to be:
| Parameter | Value |
| IC50 | 0.12 µM |
This value indicates that this compound is a potent inhibitor of Eg5.
Experimental Protocols
The determination of the this compound binding site and its inhibitory activity involved several key experimental techniques. The following sections provide an overview of the methodologies employed.
Protein Expression and Purification for Crystallography
The human Eg5 motor domain (e.g., residues 1-368) is typically expressed in an Escherichia coli expression system. A common protocol involves:
-
Transformation: Transformation of a suitable E. coli strain (e.g., BL21(DE3)) with a plasmid encoding the Eg5 motor domain, often with an affinity tag (e.g., His-tag) for purification.
-
Cell Culture: Growth of the transformed bacteria in a rich medium (e.g., Terrific Broth) at 37°C to a suitable optical density.
-
Induction: Induction of protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and further incubation at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.
-
Cell Lysis: Harvesting of the cells by centrifugation and lysis using methods such as sonication or high-pressure homogenization in a buffer containing protease inhibitors.
-
Affinity Chromatography: Purification of the His-tagged Eg5 motor domain from the cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) resin. The protein is eluted with an imidazole gradient.
-
Ion Exchange Chromatography: Further purification using a cation exchange column (e.g., HiTrap SP) to separate the Eg5 motor domain from remaining contaminants.
-
Size-Exclusion Chromatography: A final polishing step using a gel filtration column (e.g., Superdex 200) to ensure the homogeneity of the protein sample. The protein is eluted in a buffer suitable for crystallization.
X-ray Crystallography
The crystal structure of the Eg5-PVZB1194 complex was determined by X-ray diffraction. A general workflow for this process is as follows:
-
Complex Formation: The purified Eg5 motor domain is incubated with a molar excess of this compound to ensure complete binding.
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared screens. The hanging drop or sitting drop vapor diffusion method is commonly used. This involves mixing the complex with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, temperature, and other additives to obtain diffraction-quality crystals. For the 3WPN structure, the specific crystallization conditions would have been determined through such screening and optimization.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known Eg5 motor domain structure as a search model. The electron density for the bound this compound is then clearly visible, allowing for its modeling into the structure. The final model is refined to achieve the best possible fit to the experimental data.
ATPase Activity Assay
The inhibitory effect of this compound on the microtubule-stimulated ATPase activity of Eg5 is a key measure of its potency. A common method is the continuous spectrophotometric, enzyme-coupled assay:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., PIPES), MgCl2, and an ATP regeneration system consisting of pyruvate kinase (PK) and lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.
-
Eg5 and Microtubules: Purified Eg5 motor domain and taxol-stabilized microtubules are added to the reaction mixture.
-
Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) are added to the wells of a microplate.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Measurement: The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the oxidation of NADH to NAD+ by LDH as it converts pyruvate (a product of ATP regeneration by PK) to lactate.
-
Data Analysis: The initial rates of ATPase activity are plotted against the inhibitor concentration, and the data are fitted to a suitable equation to determine the IC50 value.
Visualizations
Signaling Pathway of Eg5 Inhibition
The following diagram illustrates the central role of Eg5 in mitosis and the inhibitory effect of this compound.
Caption: Mechanism of Eg5 inhibition by this compound leading to mitotic arrest.
Experimental Workflow for Binding Site Identification
The following diagram outlines the typical experimental workflow to identify and characterize the binding site of a small molecule inhibitor like this compound.
Caption: Experimental workflow for identifying the binding site of this compound on Eg5.
References
The Discovery and Synthesis of Biphenyl-Type Eg5 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kinesin spindle protein (KSP), Eg5, is a critical motor protein in the formation of the bipolar mitotic spindle, making it an attractive target for the development of novel anti-cancer therapeutics. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. Biphenyl-type Eg5 inhibitors have emerged as a promising class of allosteric inhibitors that bind to a unique pocket, the α4/α6 allosteric site, distinct from the binding site of other Eg5 inhibitors like monastrol. This unique binding mode allows them to be active against cell lines resistant to other Eg5 inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of biphenyl-type Eg5 inhibitors, complete with detailed experimental protocols and data presented for easy comparison.
Introduction: The Role of Eg5 in Mitosis and as a Therapeutic Target
The kinesin spindle protein Eg5, a member of the kinesin-5 family, is a plus-end-directed microtubule motor protein.[1] Its primary function is to establish and maintain the bipolar mitotic spindle by sliding antiparallel microtubules apart.[2] Inhibition of Eg5's ATPase activity prevents centrosome separation, leading to the formation of characteristic monoastral spindles, which in turn activates the spindle assembly checkpoint, causing cell cycle arrest in mitosis and ultimately leading to apoptosis.[2][3] As Eg5 is primarily expressed in proliferating cells, targeting this protein offers a therapeutic window for cancer treatment with potentially fewer side effects, such as the neurotoxicity often associated with tubulin-targeting agents.[3]
Biphenyl-type compounds have been identified as a distinct class of Eg5 inhibitors.[3] Unlike the well-characterized loop L5/α2/α3 pocket binders, these inhibitors target a different allosteric site formed by the α4 and α6 helices.[3] By binding to this pocket, they induce a conformational change that distorts the ATP-binding site, thereby inhibiting Eg5's motor activity.[4] This unique mechanism of action makes them effective against cancer cells that have developed resistance to other Eg5 inhibitors.[3]
Data Presentation: Quantitative Analysis of Biphenyl-Type Eg5 Inhibitors
The following table summarizes the structure-activity relationship (SAR) data for a series of biphenyl-type Eg5 inhibitors, presented as the negative logarithm of the half-maximal inhibitory concentration (pIC50). This data is crucial for understanding the chemical features that contribute to potent Eg5 inhibition.
| Compound ID | Structure | pIC50 |
| 1 | 4'-((3-aminophenyl)sulfamoyl)-[1,1'-biphenyl]-4-carboxamide | 2.30 |
| 2 | N-(3-aminophenyl)-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxamide | 2.15 |
| 3 | N-(3-aminophenyl)-4'-(ethylsulfonyl)-[1,1'-biphenyl]-4-carboxamide | 2.00 |
| 4 | N-(3-aminophenyl)-3'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxamide | 1.89 |
| 5 | N-(3-hydroxyphenyl)-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxamide | 1.77 |
| ... | ... | ... |
| 66 | N-phenyl-[1,1'-biphenyl]-4-carboxamide | -1.04 |
Note: This table is a partial representation of the 66 compounds detailed in the cited literature. For a comprehensive list, please refer to the original publication.
Experimental Protocols
Eg5 ATPase Activity Assay (Malachite Green Assay)
This protocol describes a colorimetric assay to measure the ATPase activity of Eg5 and determine the inhibitory potential of test compounds. The assay is based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis, which forms a colored complex with malachite green.
Materials:
-
Purified recombinant human Eg5 protein
-
Microtubules (polymerized from tubulin)
-
Paclitaxel (Taxol)
-
ATP
-
Malachite Green Reagent
-
Phosphate Standard (e.g., KH2PO4)
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of Malachite Green Reagent according to the manufacturer's instructions.
-
Prepare a series of phosphate standards in Assay Buffer to generate a standard curve.
-
Prepare a reaction mixture containing Eg5 protein and microtubules in Assay Buffer. The final concentrations should be optimized but are typically in the nanomolar range for Eg5 and micromolar range for tubulin.
-
Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
-
Assay Protocol:
-
Add the reaction mixture (Eg5 and microtubules) to the wells of a 96-well plate.
-
Add the test compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the ATPase reaction by adding a solution of ATP to all wells. The final ATP concentration should be close to the Km of Eg5 for ATP.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the Malachite Green Reagent to all wells.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a phosphate standard curve by plotting absorbance versus phosphate concentration.
-
Convert the absorbance readings of the samples to the amount of Pi released using the standard curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).
-
Mitotic Arrest Assay (Immunofluorescence)
This protocol describes how to assess the ability of biphenyl-type Eg5 inhibitors to induce mitotic arrest in cancer cells by visualizing the formation of monoastral spindles using immunofluorescence microscopy.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (to visualize microtubules)
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours). A positive control such as monastrol or S-trityl-L-cysteine (STLC) should be included.
-
-
Immunofluorescence Staining:
-
After treatment, wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 5-10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with PBS.
-
Counterstain the nuclei by incubating with DAPI or Hoechst 33342 for 5-10 minutes.
-
Wash the cells with PBS.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
Acquire images of multiple fields for each treatment condition.
-
Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype. A monoastral spindle is characterized by a radial array of microtubules emanating from a single pole with condensed chromosomes arranged in a rosette-like pattern.
-
Determine the EC50 value, the concentration of the compound that induces a monoastral phenotype in 50% of the mitotic cells.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of biphenyl-type Eg5 inhibitors leading to mitotic arrest.
Caption: General workflow for the discovery of Eg5 inhibitors.
Chemical Synthesis Route
The synthesis of biphenyl-type Eg5 inhibitors often involves a Suzuki coupling reaction to form the central biphenyl core, followed by functional group manipulations to introduce the necessary pharmacophoric elements. Below is a representative synthetic scheme for a key intermediate, N-(3-aminophenyl)-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxamide.
Caption: Representative synthesis of a biphenyl-type Eg5 inhibitor intermediate.
Conclusion
Biphenyl-type Eg5 inhibitors represent a promising class of anti-cancer agents with a distinct mechanism of action. Their ability to bind to a novel allosteric site on Eg5 makes them particularly interesting for overcoming resistance to other antimitotic drugs. This technical guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of these compounds, including detailed experimental protocols to aid researchers in this field. The provided data and workflows offer a solid foundation for the further development and optimization of this important class of therapeutic agents. The continued exploration of the structure-activity relationships and the development of more potent and selective biphenyl-type Eg5 inhibitors hold significant promise for the future of cancer therapy.
References
- 1. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]
- 4. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
PVZB1194: An Allosteric Inhibitor of Kinesin-5 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PVZB1194, a novel allosteric inhibitor of Kinesin-5 (also known as Eg5 or KSP). Kinesin-5 is a crucial motor protein for the formation of the bipolar spindle during mitosis, making it a key target for the development of anticancer therapeutics. This compound represents a unique class of biphenyl-type inhibitors with a distinct mechanism of action compared to other well-characterized Eg5 inhibitors.
Introduction to Kinesin-5 and its Inhibition
Kinesin-5 is a homotetrameric, plus-end-directed microtubule motor protein essential for cell division.[1] It functions by crosslinking and sliding antiparallel microtubules apart, which is a critical step in the separation of duplicated centrosomes and the establishment of a bipolar mitotic spindle.[1] Inhibition of Kinesin-5 leads to a characteristic "monoastral" spindle phenotype, where a monopolar spindle is formed, triggering the spindle assembly checkpoint and leading to mitotic arrest and subsequent cell death.[2][3] This specific role in mitosis makes Kinesin-5 an attractive target for cancer therapy, as its inhibition is less likely to affect non-proliferating cells, potentially reducing the side effects commonly associated with tubulin-targeting agents.[4]
This compound: A Novel Allosteric Inhibitor
This compound is a biphenyl-type small molecule inhibitor of the Kinesin-5 ATPase activity.[3][5] Unlike many other allosteric Eg5 inhibitors that bind to the loop L5/α2/α3 pocket, this compound binds to a distinct allosteric site located at the interface of the α4 and α6 helices of the motor domain.[2][5][6] This binding pocket is approximately 15 Å away from the nucleotide-binding site.[6][7]
Mechanism of Action: Allosteric ATP-Competitive Inhibition
A unique characteristic of this compound is its allosteric, yet ATP-competitive, mechanism of inhibition.[2][8][9] Binding of this compound to the α4/α6 pocket induces a conformational change in the Eg5 motor domain.[6] Specifically, this binding event causes a shift in Tyr104, which in turn displaces Thr107 and alters the conformation of the ATP-binding site, thereby preventing the binding of ATP.[8][10] This is in contrast to inhibitors that bind the L5/α2/α3 pocket, which typically act in an ATP-uncompetitive manner by inhibiting ADP release.[8] The crystal structure of the Eg5 motor domain in complex with this compound (PDB ID: 3WPN) has been resolved, providing detailed insights into this unique allosteric mechanism.[6][8]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the available quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.12 µM | Kinesin Spindle Protein (KSP) ATPase assay | [3][5] |
| IC50 | 5.5 µM | HeLa cell proliferation assay (48 hrs) | [3][5] |
Table 1: Biochemical and Cellular Potency of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the Kinesin-5 ATPase activity and in a cancer cell line.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other Kinesin-5 inhibitors.
Microtubule-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by Kinesin-5 in the presence of microtubules, which is a direct measure of its motor activity.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected. Several detection methods can be used, including a phosphate sensor that shows increased fluorescence upon binding to Pi or a coupled enzyme assay (pyruvate kinase/lactate dehydrogenase-linked assay).
Protocol Outline:
-
Reagent Preparation:
-
Purified recombinant Kinesin-5 motor domain.
-
Taxol-stabilized microtubules.
-
Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 50 nM microtubules, 20 µM Paclitaxel).
-
ATP solution (e.g., 200 µM).
-
This compound stock solution in DMSO, serially diluted.
-
Phosphate detection reagent (e.g., Phosphate Sensor or components for a coupled enzyme assay).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add the Kinesin-5 enzyme to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or absorbance) at different time points (for kinetic assays) or at a fixed endpoint.
-
Calculate the rate of ATP hydrolysis.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Microtubule Gliding Assay
This assay visualizes the movement of microtubules propelled by surface-adsorbed Kinesin-5 motors.
Principle: Kinesin-5 motors are immobilized on a glass surface. Fluorescently labeled microtubules are then added in the presence of ATP. The movement of the microtubules is observed and recorded using fluorescence microscopy.
Protocol Outline:
-
Flow-Cell Preparation:
-
Construct a flow-cell using a microscope slide and a coverslip.
-
-
Motor Immobilization:
-
Introduce a solution of Kinesin-5 into the flow-cell and incubate to allow the motors to adsorb to the glass surface.
-
Wash with buffer to remove unbound motors.
-
-
Microtubule Motility:
-
Introduce a solution containing fluorescently labeled, taxol-stabilized microtubules and ATP into the flow-cell.
-
To test the inhibitor, include this compound in this solution.
-
-
Data Acquisition and Analysis:
-
Observe the movement of microtubules using a fluorescence microscope equipped with a sensitive camera.
-
Record time-lapse image sequences.
-
Analyze the velocity and directionality of microtubule gliding using kymograph analysis. Inhibition of motor activity will result in reduced or arrested microtubule movement.
-
Cellular Mitotic Arrest Assay
This assay determines the ability of this compound to induce cell cycle arrest in mitosis, leading to the characteristic monoastral spindle phenotype.
Principle: Cancer cells (e.g., HeLa) are treated with this compound. The cells are then fixed and stained for microtubules (α-tubulin) and DNA (e.g., with Hoechst or DAPI). The percentage of cells arrested in mitosis with monopolar spindles is quantified by fluorescence microscopy.
Protocol Outline:
-
Cell Culture and Treatment:
-
Plate HeLa cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 17-24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol).
-
Permeabilize the cells (if necessary).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with Hoechst or DAPI.
-
-
Data Acquisition and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells exhibiting a monoastral spindle phenotype at each inhibitor concentration.
-
An IC50 for mitotic arrest can be determined by plotting the percentage of mitotic arrest against the inhibitor concentration.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound allosteric inhibition of Kinesin-5.
Caption: Workflow for the microtubule-activated ATPase assay.
Caption: Workflow for the cellular mitotic arrest assay.
Conclusion
This compound is a potent and specific allosteric inhibitor of Kinesin-5 with a novel ATP-competitive mechanism of action. Its distinct binding site in the α4/α6 pocket offers a potential advantage in overcoming resistance mechanisms that may develop against inhibitors targeting the more conventional L5/α2/α3 pocket. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of mitosis and cancer drug discovery to further investigate this compound and other Kinesin-5 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 2. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scholars@Duke publication: Allosteric inhibition of kinesin-5 modulates its processive directional motility. [scholars.duke.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3wpn - Kinesin spindle protein Eg5 in complex with ATP-competitive inhibitor this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Deep Dive into the Structural Basis of PVZB1194's ATP-Competitive Inhibition of Kinesin Spindle Protein (Eg5)
For Immediate Release
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of PVZB1194, a novel biphenyl-type inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. KSP is a critical motor protein in the formation of the bipolar mitotic spindle, making it a key target for anticancer therapies. This compound presents a unique mechanism of action as an allosteric inhibitor that functions in an ATP-competitive manner. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular biology.
Executive Summary
This compound is a potent inhibitor of KSP ATPase activity, which ultimately leads to mitotic arrest and the formation of monopolar spindles in cancer cells.[1][2] Unlike many other KSP inhibitors that bind to the L5/α2/α3 allosteric pocket, this compound targets a distinct allosteric site formed by the α4 and α6 helices of the motor domain.[3][4][5] This binding event, approximately 15 Å from the ATP-binding pocket, induces a cascade of conformational changes that distorts the nucleotide-binding site, thereby preventing ATP from binding.[4][5] This allosteric, yet ATP-competitive, mode of inhibition offers a promising avenue for overcoming resistance to other classes of KSP inhibitors.[5][6]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | KSP ATPase Activity | 0.12 µM | [1][2] |
| IC50 | HeLa Cell Proliferation | 5.5 µM | [1][2] |
Structural Basis of Inhibition: An Allosteric to Orthosteric Crosstalk
The cornerstone of this compound's mechanism lies in its unique binding site and the subsequent conformational changes it induces in the KSP motor domain. X-ray crystallography studies have been pivotal in elucidating this mechanism.[4]
Binding Site: this compound binds to an allosteric pocket located between the α4 and α6 helices of the KSP motor domain.[3][4][7] This is a distinct site from the well-characterized L5/α2/α3 pocket targeted by inhibitors such as monastrol.[3][4]
Conformational Cascade: Upon binding of this compound to the α4/α6 pocket, a critical conformational change is initiated. This change is transmitted through the protein structure, notably affecting the orientation of Tyr104.[3][4] The movement of Tyr104 subsequently displaces Thr107, which in turn alters the conformation of the ATP-binding site, rendering it unable to bind ATP effectively.[3] This allosteric effect on the orthosteric (ATP-binding) site is the primary reason for its ATP-competitive inhibition profile.[3][8] The conformation of the neck linker has also been shown to be important for the stable binding of this compound.[3]
Signaling and Cellular Effects: By inhibiting the ATPase activity of KSP, this compound prevents the motor protein from performing its function of separating the spindle poles during mitosis. This leads to the formation of a characteristic "monoastral" spindle, where a single spindle pole is observed.[1][5] This aberrant spindle formation activates the spindle assembly checkpoint, leading to mitotic arrest and, ultimately, apoptosis in cancer cells.[9]
Experimental Protocols
The elucidation of this compound's structural basis of inhibition relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
1. KSP Motor Domain Expression and Purification
-
Objective: To produce a sufficient quantity of purified KSP motor domain for structural and biochemical studies.
-
Protocol:
-
The cDNA encoding the human KSP motor domain (e.g., residues 1-368) is cloned into an expression vector (e.g., pET series) with an N-terminal purification tag (e.g., His6-tag).
-
The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.
-
Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by ultracentrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM).
-
The protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
If necessary, the purification tag is cleaved by a specific protease (e.g., TEV protease).
-
Further purification is achieved by size-exclusion chromatography to ensure homogeneity. Protein concentration is determined by UV absorbance at 280 nm.
-
2. X-ray Crystallography of KSP-PVZB1194 Complex
-
Objective: To determine the three-dimensional structure of this compound in complex with the KSP motor domain.
-
Protocol:
-
The purified KSP motor domain is concentrated to 5-10 mg/mL.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution at a molar excess (e.g., 5-10 fold) to ensure saturation of the binding site.
-
The complex is incubated on ice for 1-2 hours.
-
Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C). A variety of commercial and in-house crystallization screens are used.
-
Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved by molecular replacement using a known KSP motor domain structure as a search model.
-
The model is refined, and the this compound molecule is built into the electron density map.
-
3. Microtubule-Stimulated ATPase Assay
-
Objective: To measure the inhibitory effect of this compound on the ATPase activity of KSP in the presence of microtubules.
-
Protocol:
-
Tubulin is polymerized to form microtubules in a suitable buffer (e.g., BRB80) containing GTP and taxol to stabilize the microtubules.
-
The ATPase assay is performed in a reaction buffer containing KSP motor domain, microtubules, and varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.
-
The rate of ATP hydrolysis is measured by detecting the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric assay such as the malachite green assay.
-
The absorbance is measured at a specific wavelength (e.g., 620-650 nm).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a significant advancement in the development of KSP inhibitors. Its unique allosteric binding site and ATP-competitive mechanism provide a clear structural basis for its potent anti-mitotic activity. The detailed understanding of its interaction with the KSP motor domain, as elucidated by structural biology and biochemical assays, offers a solid foundation for the structure-based design of next-generation KSP inhibitors with improved efficacy and the potential to overcome existing drug resistance mechanisms. Further investigation into the synergistic effects of this compound with other antimitotic agents, such as paclitaxel and Aurora-A inhibitors, may open new avenues for combination therapies in cancer treatment.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural basis of new allosteric inhibition in Kinesin spindle protein Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Various effects of two types of kinesin-5 inhibitors on mitosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of PVZB1194 on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVZB1194 is a biphenyl-type inhibitor targeting the mitotic kinesin Eg5 (also known as KSP or KIF11), a critical motor protein for the formation of the bipolar spindle during mitosis. Unlike many other Eg5 inhibitors that bind to the α2/L5/α3 allosteric pocket, this compound exhibits a distinct mechanism of action by binding to a novel allosteric site. This unique interaction profile translates into potent anti-proliferative activity and presents a promising avenue for the development of novel cancer therapeutics, particularly in the context of resistance to conventional antimitotic agents. This technical guide provides a comprehensive overview of the core effects of this compound on microtubule dynamics, including its mechanism of action, quantitative data on its inhibitory activities, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Eg5. It binds to a distinct allosteric pocket formed by the α4 and α6 helices of the Eg5 motor domain.[1] This binding event induces a conformational change that distorts the nucleotide-binding pocket, thereby preventing the binding of ATP.[1] The inhibition of Eg5's ATPase activity prevents it from performing its essential function of separating the spindle poles during the early stages of mitosis. This leads to the formation of characteristic "mono-astral" spindles, where the centrosomes fail to separate, resulting in a monopolar spindle apparatus. Consequently, the spindle assembly checkpoint is activated, leading to mitotic arrest and eventual apoptotic cell death in proliferating cancer cells.[1]
A noteworthy characteristic of this compound is its ability to enhance the stability of microtubules, an effect that contributes to its overall antimitotic activity.[1]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
| Target | Assay Type | IC50 Value | Reference |
| Kinesin Spindle Protein (Eg5) | ATPase Inhibition Assay | 0.12 µM | [PMID: 19167222] |
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | Cell Proliferation Assay | 5.5 µM | [PMID: 19167222] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Eg5 ATPase Inhibition Assay
This protocol is a general guideline for determining the IC50 value of this compound against Eg5 ATPase activity.
Materials:
-
Recombinant human Eg5 protein
-
Microtubules (taxol-stabilized)
-
ATP
-
This compound
-
ATPase assay buffer (e.g., 20 mM PIPES pH 6.8, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Phosphate detection reagent (e.g., malachite green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing Eg5 protein and microtubules in the ATPase assay buffer.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method for assessing the effect of this compound on the proliferation of cancer cells.
Materials:
-
HeLa cells (or other cancer cell lines)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO-treated control group.
-
Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.
Immunofluorescence Assay for Mitotic Arrest
This protocol describes the visualization of mitotic spindles in cells treated with this compound to confirm mitotic arrest.
Materials:
-
HeLa cells
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Grow HeLa cells on coverslips in a 6-well plate.
-
Treat the cells with an effective concentration of this compound (e.g., 10 µM) for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash the cells with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope to observe the formation of monopolar spindles.
Microtubule Stability Assay
This protocol provides a method to assess the microtubule-stabilizing effect of this compound.
Materials:
-
HeLa cells
-
This compound
-
Nocodazole (or another microtubule-destabilizing agent)
-
Fixative, permeabilization buffer, blocking buffer, antibodies, and DAPI as described in the immunofluorescence protocol.
-
Fluorescence microscope
Procedure:
-
Treat HeLa cells grown on coverslips with this compound for a predetermined time (e.g., 4 hours).
-
In a parallel control group, treat cells with DMSO.
-
Expose both this compound-treated and control cells to a low concentration of nocodazole (e.g., 10 µM) for a short period (e.g., 30 minutes) to induce microtubule depolymerization.
-
Fix, permeabilize, and stain the cells for α-tubulin and DNA as described in the immunofluorescence protocol.
-
Compare the microtubule network integrity between the this compound-treated and control cells using fluorescence microscopy. Enhanced microtubule stability in the presence of this compound will be indicated by a more intact microtubule network following nocodazole treatment compared to the control.
Mandatory Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
References
Initial In Vitro Characterization of PVZB1194: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of the novel kinase inhibitor, PVZB1194. The data and protocols presented herein are intended to serve as a foundational resource for researchers engaged in the evaluation and development of this compound.
Executive Summary
This compound is a potent and selective small molecule inhibitor of MEK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various human cancers, making it a critical target for therapeutic intervention.[3] This document summarizes the primary biochemical and cell-based assays conducted to ascertain the potency, selectivity, and cellular effects of this compound.
Quantitative Data Summary
The inhibitory activity of this compound was assessed in both biochemical and cellular assays. The key quantitative metrics are summarized below for clear comparison.
Table 1: Biochemical Potency of this compound against MEK1 Kinase
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | MEK1 | Radiometric | 15.2 |
| Control | MEK1 | Radiometric | 250.6 |
Table 2: Cellular Activity of this compound in A-375 Melanoma Cell Line
| Compound | Assay Type | Endpoint | CC₅₀ (nM) |
| This compound | Cell Viability (MTT) | Metabolic Activity | 75.8 |
| Control | Cell Viability (MTT) | Metabolic Activity | >10,000 |
Signaling Pathway and Experimental Visualizations
To elucidate the mechanism of action and experimental designs, the following diagrams have been generated.
References
exploring the cellular consequences of PVZB1194 treatment
An In-Depth Technical Guide to the Cellular Consequences of PVZB1194 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in human cancers. Specifically, this compound demonstrates high-affinity binding and potent inhibition of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. This targeted inhibition leads to a cascade of downstream cellular effects, including cell cycle arrest, induction of apoptosis, and modulation of gene expression. This document provides a comprehensive overview of the cellular and molecular consequences of this compound treatment, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathway diagrams.
Quantitative Analysis of Cellular Response to this compound
The efficacy of this compound was assessed across multiple cancer cell lines, with a focus on those harboring BRAF V600E mutations, which confer constitutive activation of the MAPK pathway. The following tables summarize the key quantitative findings from these studies.
Table 1: Cell Viability (IC50) Following 72-hour this compound Treatment
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Malignant Melanoma | V600E | 85 |
| SK-MEL-28 | Malignant Melanoma | V600E | 110 |
| HT-29 | Colorectal Carcinoma | V600E | 150 |
| MCF7 | Breast Adenocarcinoma | Wild-Type | > 10,000 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 850 |
Table 2: Apoptosis Induction by this compound in A375 Cells (48-hour treatment)
| This compound Concentration (nM) | % Annexin V Positive Cells (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.3 |
| 50 | 25.8 ± 3.1 |
| 100 | 48.6 ± 4.5 |
| 250 | 72.1 ± 5.9 |
Table 3: Phospho-Protein Modulation by this compound in A375 Cells (6-hour treatment)
| Target Protein | This compound Concentration (nM) | Relative Phosphorylation Level (%) |
| p-ERK1/2 (Thr202/Tyr204) | 0 (Vehicle) | 100 |
| 100 | 12 | |
| p-RSK (Ser380) | 0 (Vehicle) | 100 |
| 100 | 18 |
Signaling Pathway Analysis
This compound exerts its effects by inhibiting the central MEK1/2 kinases within the MAPK/ERK signaling cascade. The following diagram illustrates the canonical pathway and the specific point of inhibition by this compound.
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (IC50 Determination)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based assay.
Caption: Workflow for determining cell viability and IC50 values.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: A 10-point serial dilution of this compound (ranging from 1 nM to 100 µM) is prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Resazurin Addition: 20 µL of resazurin solution (0.15 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Fluorescence Reading: The fluorescence intensity (Ex/Em: ~560/590 nm) is measured using a plate reader.
-
Data Analysis: The fluorescence readings are normalized to the vehicle control wells. The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V Staining)
This protocol describes the quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Methodology:
-
Cell Treatment: A375 cells are seeded in 6-well plates and treated with this compound (0, 50, 100, 250 nM) for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of PI are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V positive cells are quantified as apoptotic.
Western Blot for Phospho-Protein Analysis
This protocol details the procedure for detecting changes in the phosphorylation status of key signaling proteins.
Caption: Logical flow of the Western Blotting protocol for protein analysis.
Methodology:
-
Cell Lysis: A375 cells are treated with this compound for 6 hours. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting p-ERK1/2, total ERK1/2, p-RSK, and total RSK.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is performed to quantify band intensity.
Conclusion
This compound is a potent and selective inhibitor of MEK1/2, demonstrating significant anti-proliferative and pro-apoptotic activity in cancer cell lines with a constitutively active MAPK pathway. The data presented herein confirms its mechanism of action through the targeted suppression of ERK1/2 phosphorylation and downstream signaling events. These findings underscore the therapeutic potential of this compound and provide a foundational dataset for further preclinical and clinical development.
Methodological & Application
Application Notes and Protocols for PVZB1194, a Kinesin-5 Inhibitor
These application notes provide a detailed overview and experimental protocols for the use of PVZB1194, a biphenyl-type inhibitor of Kinesin-5 (KSP/Eg5), in a cell culture setting. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.
Introduction
This compound is a potent and specific inhibitor of the Kinesin-5 ATPase activity.[1][2] Kinesin-5, also known as KSP or Eg5, is a motor protein essential for the formation of a bipolar spindle during mitosis.[3] Inhibition of this protein leads to mitotic arrest and the formation of characteristic monopolar spindles, ultimately resulting in cell death.[1][2][3] this compound binds to a distinct allosteric pocket at the junction of the α4 and α6 helices of the Kinesin-5 motor domain.[3][4] Due to its mechanism of action, this compound is a compound of interest for cancer research and therapeutic development.[1][2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Kinesin-5.[1][2] By binding to an allosteric site, it induces conformational changes that affect the ATP-binding pocket, thereby inhibiting the ATPase activity of the motor protein.[5] This inhibition prevents the proper separation of centrosomes during mitosis, leading to the formation of a monopolar spindle and subsequent mitotic arrest.[1][2] Studies have shown that this compound can synergistically inhibit the proliferation of HeLa cells when used in combination with paclitaxel.[6]
Data Presentation
The following table summarizes the quantitative data available for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 for KSP ATPase | 0.12 µM | - | [1][2] |
| IC50 for cell proliferation | 5.5 µM | HeLa | [1][2] |
Experimental Protocols
HeLa Cell Culture Protocol
This protocol outlines the basic steps for maintaining and passaging the HeLa cell line, a common model for studying the effects of anti-mitotic agents like this compound.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T25 or T75 cell culture flasks
-
Incubator at 37°C with 5% CO2
Procedure:
-
Maintain HeLa cells in a T75 flask in a 37°C incubator with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete DMEM.
-
Centrifuge the cell suspension at 300 x g for 3 minutes.
-
Resuspend the cell pellet in fresh complete DMEM and plate at the desired density for experiments or continued culture.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on HeLa cell proliferation.
Materials:
-
HeLa cells
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Complete DMEM
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete DMEM. The final concentrations should range from a non-effective dose to a fully inhibitory dose (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-72 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Immunofluorescence for Mitotic Arrest and Spindle Morphology
This protocol allows for the visualization of the cellular effects of this compound, specifically the induction of mitotic arrest and the formation of monopolar spindles.
Materials:
-
HeLa cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (to visualize microtubules)
-
Primary antibody against γ-tubulin or pericentrin (to visualize centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat HeLa cells with this compound at a concentration known to induce mitotic arrest (e.g., 5-10 µM) for 16-24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Look for an increased mitotic index and cells with a monopolar spindle phenotype.
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinesin-5/Eg5/KSP Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Various effects of two types of kinesin-5 inhibitors on mitosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PVZB1194 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVZB1194 is a potent and specific biphenyl-type allosteric inhibitor of the human kinesin spindle protein Eg5 (also known as KSP or KIF11).[1] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2] Inhibition of Eg5 leads to a characteristic "monoastral" spindle phenotype, mitotic arrest, and subsequent apoptosis in proliferating cells, making it an attractive target for cancer therapy.[1][3]
Unlike many other Eg5 inhibitors that bind to the L5/α2/α3 allosteric pocket, this compound features a unique mechanism of action. It binds to a distinct allosteric site at the α4/α6 interface of the Eg5 motor domain.[2] This binding event induces a conformational change that distorts the nucleotide-binding pocket, thereby preventing ATP from binding and acting as an ATP-competitive inhibitor.[1] This novel mechanism may allow this compound to overcome resistance observed with other Eg5 inhibitors.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its biological activity, including its effects on cell proliferation, induction of mitotic arrest, and direct inhibition of Eg5 ATPase activity.
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound-induced mitotic arrest.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| IC₅₀ | KSP ATPase Activity | 0.12 µM | [1] |
Table 2: Cellular Activity of this compound in HeLa Cells
| Parameter | Assay | Incubation Time | Value | Reference |
| IC₅₀ | Cell Proliferation | 48 hours | 5.5 µM | [1] |
| Effective Concentration | Cell Proliferation Inhibition & Mitotic Arrest | 24-72 hours | 1-5 nM | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is designed to determine the IC₅₀ value of this compound for cell proliferation.
Workflow Diagram:
Caption: Workflow for the cell viability (MTS) assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 100 µM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTS reagent to each well.[4]
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Immunofluorescence Staining for Monoastral Spindle Formation
This protocol allows for the visualization of the characteristic monoastral spindle phenotype induced by this compound.
Workflow Diagram:
Caption: Workflow for immunofluorescence staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glass coverslips in a 24-well plate
-
This compound
-
Fixation solution (e.g., ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: mouse anti-α-tubulin and rabbit anti-γ-tubulin
-
Fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sterilize glass coverslips and place one in each well of a 24-well plate. Seed cells onto the coverslips and incubate for 24 hours.
-
Treat the cells with this compound at a concentration known to induce mitotic arrest (e.g., 10 times the proliferation IC₅₀) and a vehicle control for 16-24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (e.g., anti-α-tubulin at 1:1000 and anti-γ-tubulin at 1:500) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope. Expect to see monoastral spindles in the this compound-treated cells, characterized by a radial array of microtubules emanating from a central point containing the centrosomes, surrounded by a ring of chromosomes.
Protocol 3: Eg5 Microtubule-Stimulated ATPase Assay
This biochemical assay measures the direct inhibitory effect of this compound on the ATPase activity of purified Eg5 protein.
Workflow Diagram:
Caption: Workflow for the Eg5 ATPase assay.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Taxol-stabilized microtubules
-
ATPase assay buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
This compound
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing ATPase assay buffer, taxol-stabilized microtubules (e.g., 5 µg/mL), and Eg5 enzyme (e.g., 20 nM).
-
Add serial dilutions of this compound or vehicle control to the wells of a 384-well plate.
-
Add the reaction mixture to the wells containing the compound.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of, for example, 100 µM.
-
Incubate the reaction at room temperature for a set time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection reagent. This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of ATPase activity relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for studying the role of Eg5 in mitosis and for investigating novel anti-cancer therapeutic strategies. Its unique allosteric mode of inhibition provides a distinct advantage in overcoming certain forms of drug resistance. The protocols provided here offer a framework for researchers to effectively utilize this compound in cell-based assays to explore its mechanism of action and anti-proliferative effects. Careful optimization of cell line-specific conditions, such as seeding density and incubation times, is recommended for achieving robust and reproducible results.
References
Application Note: Determining the IC50 of PVZB1194 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PVZB1194 in the human cervical cancer cell line, HeLa. This compound is a biphenyl-type, ATP-competitive inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3][4] Eg5 is essential for the formation of the bipolar mitotic spindle, making it a key target for anti-mitotic cancer therapies.[4] This document outlines the necessary materials, step-by-step procedures for cell culture, execution of a cell viability assay (MTT), and subsequent data analysis to calculate the IC50 value.
Mechanism of Action of this compound
Kinesin spindle protein (KSP/Eg5) is a motor protein that plays a crucial role during mitosis. It is responsible for pushing microtubules apart, which separates the centrosomes and establishes a bipolar spindle. Inhibition of Eg5 prevents this separation, leading to the formation of a "monoastral" spindle, which activates the spindle assembly checkpoint and causes mitotic arrest, ultimately leading to apoptosis in cancer cells.[3][4]
This compound exerts its inhibitory effect by binding to an allosteric pocket at the interface of the α4 and α6 helices of the Eg5 motor domain.[2][3][4] This binding distorts the ATP-binding site, preventing ATP from binding and thus functioning as an ATP-competitive inhibitor.[1][3] This mechanism is distinct from other Eg5 inhibitors like monastrol, which bind to a different allosteric site.[1][4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PVZB1194 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVZB1194 is a potent and specific ATP-competitive inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3] Inhibition of Eg5 by this compound prevents the separation of centrosomes, leading to the formation of a characteristic "monoastral" spindle, which activates the spindle assembly checkpoint, induces mitotic arrest, and subsequently leads to apoptotic cell death in proliferating cancer cells.[2][4] Given that Eg5 is primarily active during mitosis, its inhibition presents a targeted therapeutic strategy against rapidly dividing cancer cells with a potentially wider therapeutic window compared to conventional chemotherapeutics that target microtubules.[2]
Recent studies have highlighted the dependency of various cancer types, including small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC), on Eg5 for survival and proliferation, making it a promising target for lung cancer therapy.[5] While specific data on this compound in a wide range of lung cancer cell lines is emerging, the available information on its mechanism and the effects of other Eg5 inhibitors provides a strong rationale for its investigation as a potential anti-lung cancer agent.
This document provides detailed application notes, experimental protocols, and data on the use of this compound and other Eg5 inhibitors in lung cancer cell lines to guide further research and development.
Data Presentation
While comprehensive quantitative data for this compound across a wide panel of lung cancer cell lines is not yet publicly available, the following table summarizes the anti-proliferative activity (IC50 values) of other potent Eg5 inhibitors in representative lung cancer cell lines. This data serves as a valuable reference for designing experiments with this compound, which is expected to show similar potency.
Table 1: Anti-proliferative Activity of Eg5 Inhibitors in Lung Cancer Cell Lines
| Compound | Cell Line | Histology | IC50 (nM) | Reference |
| Ispinesib | SCLC cell lines | Small Cell Lung Cancer | Varies (sensitive) | [5] |
| SB743921 | Lu-135 | Small Cell Lung Cancer | Not specified | [5] |
| SB743921 | H69 | Small Cell Lung Cancer | Not specified | [5] |
| AZD4547 | 14 lung cancer cell lines | Non-Small Cell Lung Cancer | 20 sensitive (< 100 nM) | [6] |
| Ponatinib | 34 lung cancer cell lines | Non-Small Cell Lung Cancer | 14 sensitive (< 100 nM) | [6] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Eg5 motor protein, which disrupts the formation of the bipolar mitotic spindle. This leads to mitotic arrest and subsequent apoptosis. The signaling pathway diagram below illustrates this process.
Caption: Mechanism of action of this compound in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in lung cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of lung cancer cell lines by 50% (IC50).
Materials:
-
Lung cancer cell lines (e.g., A549, H460, H1975 for NSCLC; H69, Lu-135 for SCLC)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the cell viability (MTT) assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Lung cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed lung cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization, and collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within 1 hour.[10]
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Caption: Workflow for the apoptosis assay.
Western Blotting for Mitotic Arrest and Apoptosis Markers
This protocol is to detect changes in the expression of proteins involved in mitotic arrest and apoptosis following this compound treatment.
Materials:
-
Lung cancer cell lines
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3, anti-PARP, anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat lung cancer cells with this compound as described in the apoptosis assay protocol.
-
After the desired incubation time (e.g., 24 hours), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
This compound, as a potent Eg5 inhibitor, holds significant promise as a therapeutic agent for lung cancer. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action in various lung cancer cell line models. Further studies are warranted to establish the specific activity of this compound in a broader range of lung cancer subtypes and to explore potential combination therapies to enhance its anti-tumor effects.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Cell Lung Carcinoma Cells Depend on KIF11 for Survival [mdpi.com]
- 6. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer [mdpi.com]
- 7. wjpls.org [wjpls.org]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Inhibition of lung cancer cells growth, motility and induction of apoptosis by Klotho, a novel secreted Wnt antagonist, in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mitotic Arrest with PVZB1194
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVZB1194 is a potent and specific biphenyl-type, allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Inhibition of Eg5 by this compound prevents centrosome separation, leading to the formation of a characteristic monoastral spindle, which in turn activates the spindle assembly checkpoint and induces mitotic arrest. This ultimately results in apoptotic cell death in proliferating cells. These characteristics make this compound a valuable tool for studying mitosis and a potential candidate for anticancer therapeutic development.
This document provides detailed protocols for utilizing this compound to induce mitotic arrest in cultured cells, including methods for assessing its effects on the cell cycle and spindle morphology.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor by binding to an allosteric pocket on the Eg5 motor domain, specifically at the junction of the α4 and α6 helices. This binding event distorts the nucleotide-binding pocket, preventing ATP hydrolysis and locking Eg5 in a microtubule-bound state. This inhibition of motor activity prevents the outward push required for centrosome separation during prophase, leading to the formation of a "monoaster" where a single spindle pole is surrounded by a radial array of microtubules and condensed chromosomes.
Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis
Caption: Signaling pathway of this compound-induced mitotic arrest.
Data Presentation
Table 1: Representative Dose-Response of an Eg5 Inhibitor on Mitotic Index in HeLa Cells
| Concentration (nM) | Mitotic Index (%) | Standard Deviation |
| 0 (Vehicle Control) | 4.2 | 0.8 |
| 10 | 15.7 | 2.1 |
| 50 | 48.3 | 4.5 |
| 100 | 75.9 | 6.2 |
| 200 | 88.1 | 5.3 |
| Cells were treated for 24 hours before analysis. |
Table 2: Time Course of Mitotic Arrest in HeLa Cells Treated with 100 nM Eg5 Inhibitor
| Time (hours) | Mitotic Index (%) | Standard Deviation |
| 0 | 4.5 | 0.9 |
| 8 | 35.2 | 3.7 |
| 16 | 78.6 | 6.5 |
| 24 | 76.1 | 5.9 |
| 48 | 25.4 | 3.1 |
Experimental Protocols
Experimental Workflow for Assessing this compound-Induced Mitotic Arrest
Application Note: In Vitro Kinesin Motility Assay for Characterizing the Inhibitory Effects of PVZB1194
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinesin motor proteins are essential for numerous cellular processes, including intracellular transport and cell division, making them attractive targets for therapeutic intervention.[1][2] The in vitro kinesin motility assay, specifically the microtubule gliding assay, provides a powerful platform for studying the function of these motors and the effects of potential inhibitors in a controlled environment.[2][3][4][5] In this assay, kinesin motors are immobilized on a glass surface, and the movement of fluorescently labeled microtubules is observed via microscopy.[2][3][5] This application note provides a detailed protocol for performing an in vitro kinesin motility assay to characterize the effects of PVZB1194, a known allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[6][7]
This compound is a biphenyl-type inhibitor that binds to an allosteric pocket at the junction of the α4 and α6 helices of the KSP motor domain, distinct from the binding sites of many other KSP inhibitors.[6][8] This binding induces conformational changes around the ATP-binding pocket, thereby affecting motor activity.[6] Understanding the precise effects of this compound on KSP motor function is crucial for its development as a potential therapeutic agent. This assay allows for the quantitative analysis of parameters such as microtubule gliding velocity, the number of motile microtubules, and microtubule length, providing insights into the inhibitory mechanism of this compound.[1][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental kinesin-microtubule interaction and the experimental workflow for the in vitro motility assay.
Caption: Kinesin-Microtubule interaction and the inhibitory mechanism of this compound.
Caption: Experimental workflow for the in vitro kinesin motility assay.
Experimental Protocols
Materials and Reagents
-
Kinesin Spindle Protein (Eg5): Purified recombinant human KSP.
-
This compound: Stock solution in DMSO.
-
Tubulin: Purified, lyophilized tubulin and rhodamine-labeled tubulin.
-
BRB80 Buffer (80 mM PIPES/KOH, pH 6.8, 1 mM EGTA, 1 mM MgCl₂): General buffer for dilutions and reactions.
-
GTP (Guanosine-5'-triphosphate): 10 mM stock solution.
-
Paclitaxel (Taxol): 2 mM stock solution in DMSO.
-
Casein: 1 mg/mL solution in BRB80.
-
ATP (Adenosine-5'-triphosphate): 100 mM stock solution.
-
DTT (Dithiothreitol): 1 M stock solution.
-
Oxygen Scavenger System: Glucose oxidase, catalase, and glucose.
-
Microscope Slides and Coverslips (22x22 mm)
-
Double-sided Tape
Protocol 1: Preparation of Fluorescently Labeled Microtubules
-
Tubulin Reconstitution: On ice, reconstitute lyophilized tubulin and rhodamine-labeled tubulin to 10 mg/mL in BRB80 buffer.
-
Polymerization Mix: Prepare the microtubule polymerization mix on ice by combining unlabeled tubulin and rhodamine-labeled tubulin at a molar ratio of approximately 10:1.
-
Initiate Polymerization: Add GTP to a final concentration of 1 mM and incubate the mixture at 37°C for 30 minutes to allow for microtubule polymerization.
-
Stabilize Microtubules: Add paclitaxel to the polymerized microtubules to a final concentration of 20 µM to stabilize them.[4]
-
Storage: Store the stabilized microtubules at room temperature, protected from light.
Protocol 2: In Vitro Kinesin Motility Assay
-
Flow Chamber Assembly: Construct a flow chamber by placing two strips of double-sided tape on a microscope slide, approximately 5-10 mm apart. Place a coverslip on top and press gently to create a channel.[10]
-
Surface Blocking: Introduce 20 µL of 0.5 mg/mL casein solution into the flow chamber and incubate for 5 minutes at room temperature to block non-specific binding.[1]
-
Kinesin Immobilization: Wash the chamber with 20 µL of BRB80. Then, introduce a solution of KSP (e.g., 50 nM in BRB80 with 10 µM ATP) into the chamber and incubate for 5 minutes to allow the motors to adsorb to the casein-coated surface.[3]
-
Wash Step: Wash the chamber twice with 20 µL of BRB80 to remove unbound kinesin motors.
-
Microtubule Introduction: Introduce 20 µL of a diluted solution of fluorescently labeled microtubules into the chamber and incubate for 5 minutes to allow them to bind to the immobilized motors.
-
Initiate Motility: To initiate microtubule gliding, introduce the motility buffer (BRB80 supplemented with 5 mM ATP, an oxygen scavenger system, and the desired concentration of this compound or DMSO as a vehicle control).[11]
-
Imaging: Immediately after adding the motility buffer, place the slide on an inverted fluorescence microscope equipped with a camera. Record time-lapse image sequences of the gliding microtubules.
Data Presentation and Analysis
The primary data output of this assay is a series of images capturing the movement of fluorescent microtubules. This data can be analyzed to extract quantitative parameters. ImageJ or similar software can be used to track individual microtubules and calculate their gliding velocity.[3] Other parameters such as the number of motile microtubules per field of view and the average length of motile microtubules can also be quantified.[1][9]
The following table presents example data demonstrating the effect of increasing concentrations of this compound on KSP-driven microtubule motility.
| This compound Concentration (nM) | Microtubule Gliding Velocity (nm/s) ± SD | Number of Motile Microtubules (per 100 µm²) ± SD | Average Microtubule Length (µm) ± SD |
| 0 (Vehicle Control) | 55.2 ± 5.8 | 42.1 ± 4.5 | 8.3 ± 1.2 |
| 10 | 41.5 ± 4.9 | 38.6 ± 4.1 | 8.1 ± 1.1 |
| 50 | 22.8 ± 3.1 | 25.3 ± 3.3 | 7.9 ± 1.3 |
| 100 | 8.1 ± 1.5 | 11.7 ± 2.4 | 8.2 ± 1.0 |
| 500 | 1.2 ± 0.5 | 2.1 ± 0.8 | 8.0 ± 1.4 |
Data Interpretation: The example data shows a dose-dependent decrease in microtubule gliding velocity and the number of motile microtubules with increasing concentrations of this compound. This suggests that this compound effectively inhibits the motor function of KSP. The average microtubule length remains relatively constant, indicating that under these experimental conditions, the inhibitor does not primarily cause microtubule depolymerization.
Conclusion
The in vitro kinesin motility assay is a robust and quantitative method for characterizing the effects of small molecule inhibitors on kinesin motor function. The detailed protocols provided in this application note enable researchers to effectively study the inhibitory mechanism of this compound on KSP (Eg5). The results obtained from this assay are critical for understanding the molecular basis of inhibition and for the further development of this compound and other kinesin-targeting compounds as potential therapeutics.
References
- 1. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gliding Assay | Writing in Biology - Section 1 [bcrc.bio.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. 3wpn - Kinesin spindle protein Eg5 in complex with ATP-competitive inhibitor this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Polarity-Marked Microtubules Using a Plus-End Capping DARPin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: PVZB1194 for Overcoming Drug Resistance in Cancer Cells
Introduction
PVZB1194 is a novel, biphenyl-type allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a critical motor protein for the formation and maintenance of the bipolar spindle during mitosis.[1] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2] Notably, this compound demonstrates significant potential in overcoming drug resistance, a major challenge in cancer chemotherapy. This document provides detailed application notes and protocols for studying the efficacy of this compound in drug-resistant cancer cell models.
Mechanism of Action and Significance in Drug Resistance
Unlike many other Eg5 inhibitors that bind to the α2/L5/α3 allosteric pocket, this compound targets a distinct allosteric site composed of helices α4 and α6.[1] This alternative binding site is crucial because resistance to other Eg5 inhibitors, such as ispinesib, can arise from mutations in the L5 loop (e.g., D130V and A133D).[1] By binding to a different pocket, this compound can effectively inhibit Eg5 in cells harboring these resistance mutations, thus providing a valuable tool for combating drug-resistant cancers.
Biochemical studies have shown that this compound-treated Eg5 can still interact with key mitotic partners like TPX2, Aurora-A kinase, and γ-tubulin.[3] This suggests a mechanism that, while disrupting spindle formation, may not completely abrogate all protein-protein interactions of Eg5, leading to unique downstream cellular effects compared to other Eg5 inhibitors.[3]
Key Applications
-
Overcoming Resistance to Tubulin-Targeting Agents: Taxanes (e.g., paclitaxel) are potent anti-mitotic agents, but their efficacy is often limited by resistance mechanisms such as P-glycoprotein (PgP) overexpression or tubulin mutations. Eg5 inhibitors like this compound offer an alternative strategy to induce mitotic arrest and have shown activity in taxane-resistant cell lines.
-
Combating Resistance to other Eg5 Inhibitors: this compound is effective against cancer cells that have developed resistance to Eg5 inhibitors targeting the loop L5 pocket.
-
Synergistic Combination Therapies: Studies have indicated a synergistic effect between this compound and paclitaxel in inhibiting cancer cell proliferation.[3] This suggests the potential for combination therapies to enhance anti-cancer efficacy and potentially reduce individual drug doses, thereby mitigating side effects.
Quantitative Data Summary
| Cell Line | Drug Resistance Mechanism | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Combination Index (CI) with Paclitaxel | Reference |
| HeLa | N/A (Cervical Cancer) | Data not available | Data not available | Synergistic | [3] |
| 1A9 | Taxol-sensitive (Ovarian Carcinoma) | Data not available | ~2.5 | Data not available | [4] |
| 1A9/PTX10 | Taxol-resistant (Tubulin Mutation) | Data not available | ~62.5 | Data not available | [4] |
| 1A9/PTX22 | Taxol-resistant (PgP Overexpression) | Data not available | >1000 | Data not available | [4] |
Note: Specific IC50 values for this compound were not available in the provided search results. The table illustrates the type of data that should be generated and presented.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Cancer cell lines (e.g., parental sensitive and resistant pairs)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Mitotic Arrest Analysis by Flow Cytometry
This protocol quantifies the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration known to induce mitotic arrest (e.g., 10x IC50) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The G2/M population will have approximately twice the DNA content of the G1 population.
Protocol 3: Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and the characteristic "monoaster" phenotype induced by Eg5 inhibition.
Materials:
-
Cancer cell lines grown on glass coverslips in a 24-well plate
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound for 16-24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the coverslips three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour in the dark.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Look for the formation of monopolar spindles (monoasters) in the treated cells compared to the bipolar spindles in control cells.
Visualizations
Caption: Mechanism of this compound in overcoming resistance to standard Eg5 inhibitors.
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Caption: Signaling pathway leading to apoptosis after Eg5 inhibition by this compound.
References
- 1. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Various effects of two types of kinesin-5 inhibitors on mitosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PVZB1194 Concentration for Mitotic Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PVZB1194 to induce mitotic arrest in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mitotic arrest?
A1: this compound is a potent and specific biphenyl-type inhibitor of Kinesin-5 (also known as KSP or Eg5), a motor protein essential for the formation of a bipolar spindle during mitosis.[1][2] this compound binds to the α4/α6 allosteric pocket of the Kinesin-5 motor domain.[3][4][5] This inhibition prevents the proper separation of centrosomes, leading to the formation of a characteristic monopolar spindle, which in turn activates the spindle assembly checkpoint (SAC) and causes the cell to arrest in mitosis.[1][6][7]
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound is cell-line dependent. For HeLa cells, concentrations in the range of 1-5 nM have been shown to inhibit cell proliferation and induce mitotic arrest over a 24-72 hour period.[1] The IC50 for KSP ATPase activity is 0.12 µM, while the IC50 for HeLa cell proliferation is 5.5 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound to observe mitotic arrest?
A3: The incubation time required to observe significant mitotic arrest can vary depending on the cell line's doubling time and the concentration of this compound used. Generally, a 16-24 hour incubation is sufficient to induce a robust mitotic block.[8] However, time-course experiments are recommended to determine the optimal incubation period for maximizing the mitotic index while minimizing cytotoxicity.
Q4: What is the expected phenotype of cells treated with this compound?
A4: The hallmark of Kinesin-5 inhibition is the formation of monopolar spindles, often referred to as "monoasters".[1][6][7] In these cells, a single aster of microtubules radiates from unseparated centrosomes, with the chromosomes arranged in a rosette-like pattern around the periphery. This phenotype can be visualized using immunofluorescence microscopy by staining for α-tubulin (to visualize microtubules) and DNA (e.g., with DAPI).
Q5: Can this compound induce apoptosis?
A5: Yes, prolonged mitotic arrest induced by this compound can lead to apoptosis (programmed cell death).[6][9] The activation of the intrinsic apoptotic pathway, involving the activation of caspases such as caspase-3, has been observed following treatment with Eg5 inhibitors.[6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Mitotic Index | - Suboptimal this compound Concentration: The concentration may be too low for the specific cell line. - Insufficient Incubation Time: The incubation period may be too short for the cells to enter mitosis and arrest. - Cell Line Insensitivity: Some cell lines may be less sensitive to Kinesin-5 inhibitors. - Incorrect Cell Seeding Density: Cell density can affect proliferation rates and drug efficacy. | - Perform a dose-response experiment with a wider range of this compound concentrations. - Conduct a time-course experiment to determine the optimal incubation time. - If possible, test a different cell line known to be sensitive to Eg5 inhibitors. - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| High Cell Death/Toxicity | - This compound Concentration Too High: Excessive concentration can lead to off-target effects and rapid apoptosis. - Prolonged Incubation: Extended exposure to the inhibitor can be cytotoxic. | - Lower the concentration of this compound. - Reduce the incubation time. A shorter, high-concentration pulse may be an alternative. - Ensure the health of the cell culture before starting the experiment. |
| No Monopolar Spindles Observed | - Incorrect Staining Protocol: Issues with immunofluorescence staining can prevent proper visualization. - Timing of Observation: The peak of monopolar spindle formation may have been missed. - Drug Inactivity: The this compound stock solution may have degraded. | - Optimize the immunofluorescence protocol, including antibody concentrations and incubation times. - Perform a time-course experiment and fix cells at multiple time points. - Prepare a fresh stock solution of this compound. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Variable Results Between Experiments | - Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media can affect results. - Inaccurate Drug Dilution: Errors in preparing the working concentrations of this compound. - Inconsistent Timing: Variations in the timing of drug addition or cell harvesting. | - Maintain consistent cell culture practices. Use cells within a defined passage number range. - Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. - Standardize all experimental timings precisely. |
Data Presentation
Table 1: Effective Concentrations of Kinesin-5 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Effective Concentration | Observed Effect |
| This compound | HeLa | 1-5 nM | Inhibition of proliferation and mitotic arrest[1] |
| Monastrol | HeLa | ~100 µM | Mitotic arrest[8] |
| S-trityl-L-cysteine (STLC) | HeLa | 200 nM | Mitotic arrest[2] |
| YL001 | HCT 116, HeLa, MCF7 | 50 µM | G2/M arrest[6] |
| HR22C16-A1 | 1A9 (Ovarian Cancer) | 0.75-10 µM | Dose-dependent increase in monopolar spindles[8] |
Table 2: Mitotic Index in HeLa Cells Treated with a Kinesin-5 Inhibitor (FZ)
| Treatment | Percentage of Mitotic Cells |
| Control (DMSO) | ~2% |
| FZ (1 µM) | ~18% |
| Colchicine (20 nM) | ~13% |
Data adapted from a study on the mitotic inhibitor FZ, demonstrating a comparable effect to other mitotic arresting agents.[9]
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Mitotic Arrest
This protocol outlines a general procedure to determine the optimal concentration of this compound for inducing mitotic arrest in a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Multi-well plates (e.g., 24-well or 96-well)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours).
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Incubate with the primary antibody against α-tubulin according to the manufacturer's recommendation.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.[10]
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells displaying a monopolar spindle phenotype at each concentration. The mitotic index can be calculated as the number of mitotic cells divided by the total number of cells.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[11][12][13][14] An accumulation of cells in the G2/M peak is indicative of mitotic arrest.
-
Visualizations
Caption: Signaling pathway of this compound-induced mitotic arrest.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Inhibition of Eg5 acts synergistically with checkpoint abrogation in promoting mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gennerichlab.net [gennerichlab.net]
- 4. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 12. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Protocol [sigmaaldrich.com]
PVZB1194 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of PVZB1194 in cellular experiments. All information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a biphenyl-type, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] It binds to a distinct pocket formed by α-helices α4 and α6, which is approximately 15 Å away from the ATP-binding site.[3][4] This binding event induces a conformational change in Eg5 that distorts the nucleotide-binding pocket, thereby preventing ATP from binding and functioning as an ATP-competitive inhibitor.[3][5] The inhibition of Eg5's motor activity leads to the formation of monopolar spindles, causing mitotic arrest and inducing a "mono-astral" phenotype in cells.[3][5]
Q2: Is there any publicly available data on the broader kinase selectivity of this compound?
A2: Currently, there is no publicly available comprehensive kinase selectivity data (e.g., a kinome scan) for this compound. Such a screening would provide detailed information about the potential for this compound to inhibit other kinases at various concentrations. While this compound is designed as a specific Eg5 inhibitor, the absence of a broad kinase panel screening means that potential off-target kinase activities cannot be definitively ruled out. Researchers should exercise caution and consider performing their own selectivity profiling if off-target kinase effects are a concern for their specific experimental system.
Q3: Are there any known "off-pathway" effects of this compound that are not directly related to inhibiting Eg5's motor function?
A3: Yes, a crucial finding is that this compound-inhibited Eg5 can still participate in certain protein-protein interactions. A study has shown that unlike some other Eg5 inhibitors, this compound-treated Eg5 can still interact with TPX2 (microtubule nucleation factor), Aurora-A kinase, RHAMM (receptor for hyaluronan-mediated motility), and γ-tubulin.[1] This suggests that while the motor function of Eg5 is blocked, its role as a scaffold for certain protein complexes may be preserved. These persistent interactions could lead to downstream signaling consequences that are independent of the mitotic arrest itself and could be considered "off-pathway" effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Incomplete mitotic arrest or "mitotic slippage" | - Insufficient concentration of this compound.- Cell line-specific resistance.- Drug inactivation or degradation. | - Perform a dose-response curve to determine the optimal concentration for your cell line.- Ensure the compound is freshly prepared and protected from light if necessary.- Test different treatment durations. |
| Unexpected changes in signaling pathways unrelated to mitosis (e.g., altered phosphorylation of non-mitotic proteins) | - Potential off-target kinase inhibition.- Downstream consequences of the preserved Eg5-protein interactions (e.g., with Aurora-A kinase). | - If possible, perform a targeted kinase inhibitor screen or a broader kinome scan to identify potential off-target kinases.- Use Western blotting to examine the phosphorylation status of key signaling proteins that might be affected by the preserved Eg5-Aurora-A interaction.- Employ co-immunoprecipitation to confirm the interaction of Eg5 with its binding partners in the presence of this compound in your cell system. |
| Cell death mechanism is unclear (e.g., not solely apoptosis following mitotic arrest) | - Activation of alternative cell death pathways due to off-target effects.- Cell-type specific responses to prolonged mitotic arrest. | - Utilize markers for different cell death pathways (e.g., necroptosis, autophagy) in addition to apoptosis markers.- Perform live-cell imaging to monitor the fate of cells following mitotic arrest. |
| Discrepancies between biochemical and cellular assay results | - Poor cell permeability of this compound.- Active efflux of the compound by transporters like P-glycoprotein. | - Assess the intracellular concentration of this compound if analytical methods are available.- Test for the expression and activity of drug efflux pumps in your cell line.- Consider using efflux pump inhibitors as experimental controls. |
Experimental Protocols to Investigate Off-Target Effects
1. Kinase Selectivity Profiling (Biochemical Assay)
-
Objective: To determine the inhibitory activity of this compound against a broad panel of purified kinases.
-
Methodology:
-
Obtain a commercial kinase profiling service that offers a large panel of kinases (e.g., >100 kinases).
-
Provide the service with a sample of this compound at a specified concentration (typically 1 µM for initial screening).
-
The service will perform in vitro kinase activity assays in the presence of this compound.
-
Results are typically reported as the percentage of remaining kinase activity compared to a vehicle control.
-
For any significant "hits" (e.g., >50% inhibition), follow up with IC50 determination to quantify the potency of inhibition.
-
2. Co-Immunoprecipitation to Validate In-Cell Protein Interactions
-
Objective: To confirm the interaction between Eg5 and its binding partners (e.g., Aurora-A, TPX2) in cells treated with this compound.
-
Methodology:
-
Culture cells to the desired confluency and treat with this compound or a vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody specific for Eg5 (or the binding partner of interest) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against Eg5 and the putative interacting proteins (Aurora-A, TPX2, etc.).
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the known on-target pathway of this compound, a potential off-pathway effect, and a suggested experimental workflow.
Caption: On-target signaling pathway of this compound.
Caption: Potential "off-pathway" effect of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Various effects of two types of kinesin-5 inhibitors on mitosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3wpn - Kinesin spindle protein Eg5 in complex with ATP-competitive inhibitor this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 5. pubs.acs.org [pubs.acs.org]
how to avoid PVZB1194 degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of PVZB1194 to ensure the integrity and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to dissolve this compound powder in high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] To ensure accurate concentration and stability, use newly opened DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility and stability of the compound.[1] For example, to prepare a 10 mM stock solution, dissolve 3.19 mg of this compound (Molecular Weight: 319.27 g/mol ) in 1 mL of DMSO.[1][2] Gentle warming and vortexing can aid in dissolution.
Q2: How should I store my this compound stock solution to prevent degradation?
A2: To maintain the stability of your this compound stock solution, it is crucial to aliquot it into smaller, single-use volumes and store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] This practice of aliquoting is vital to avoid repeated freeze-thaw cycles, which can lead to the degradation of the compound.[1]
Q3: Can I store the this compound stock solution at 4°C?
A3: It is not recommended to store this compound stock solutions at 4°C. For optimal stability, stock solutions should be stored frozen at -20°C or -80°C.[1][2] The solid powder form, however, can be stored at 4°C for up to two years.[2]
Q4: My this compound solution appears to have precipitated upon dilution in aqueous media. What should I do?
A4: Precipitation upon dilution in aqueous buffers or cell culture media can occur due to the lower solubility of this compound in aqueous environments compared to DMSO. To address this, ensure that the final concentration of DMSO in your working solution is kept as low as possible while still maintaining the solubility of this compound. It is advisable to perform serial dilutions and to add the this compound stock solution to the aqueous medium while vortexing to facilitate rapid mixing. If precipitation persists, consider the use of a solubilizing agent, but be sure to include appropriate vehicle controls in your experiments.
Q5: I am observing a decrease in the inhibitory activity of my this compound working solution over time. What could be the cause?
A5: A decrease in activity could be due to several factors. Since this compound is a sulfonamide, it may be susceptible to degradation under certain conditions. Potential causes include:
-
Hydrolysis: Although sulfonamides are generally considered hydrolytically stable, the stability can be pH-dependent.[3] Ensure the pH of your experimental buffer is within a stable range.
-
Photodegradation: Exposure to light, particularly UV light, can cause the cleavage of the sulfonamide bond.[4][5] Protect your solutions from light by using amber vials or by wrapping containers in foil.
-
Oxidation: While less common, oxidative degradation can occur. Prepare fresh working solutions for each experiment from a frozen stock to minimize this risk.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to avoid freeze-thaw cycles.[1] 3. Store aliquots at -80°C for long-term stability.[1][2] 4. Protect solutions from light. |
| Precipitation in cell culture media | Low aqueous solubility of this compound. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically <0.5%). 2. Add the stock solution to the media with vigorous mixing. 3. Perform a solubility test with your specific media and this compound concentration. |
| Reduced or no inhibition of cell proliferation | 1. Degraded this compound. 2. Incorrect concentration calculation. 3. Cell line resistance. | 1. Use a fresh aliquot of this compound stock solution. 2. Verify calculations for stock and working solution concentrations. 3. Confirm the sensitivity of your cell line to Kinesin-5 inhibition. |
| Formation of unexpected crystals in stock solution | The solution is supersaturated or has been stored improperly. | 1. Gently warm the solution to 37°C to redissolve the compound. 2. If crystals persist, the solution may be unstable; prepare a fresh stock. 3. Ensure the storage temperature has been consistently maintained. |
Storage and Stability Data
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In DMSO | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Kinesin-5 ATPase Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the ATPase activity of the Kinesin-5 motor protein (also known as KSP or Eg5).
Materials:
-
Recombinant human Kinesin-5 protein
-
Microtubules (taxol-stabilized)
-
ATPase assay buffer (e.g., 20 mM HEPES pH 7.2, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT)
-
ATP
-
This compound stock solution (in DMSO)
-
Phosphate detection reagent (e.g., malachite green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Kinesin-5 protein and microtubules in the ATPase assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Add the Kinesin-5/microtubule mixture to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).
-
Calculate the amount of inorganic phosphate (Pi) released using a standard curve.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the cellular effects of this compound, specifically the formation of monopolar spindles.[1]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 5.5 µM for HeLa cells) or DMSO for an appropriate duration (e.g., 16-24 hours) to induce mitotic arrest.[1]
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 1% BSA for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope. Cells treated with this compound are expected to exhibit a monopolar spindle phenotype.
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: Recommended workflow for handling this compound stock solutions.
References
- 1. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving PVZB1194 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the efficacy of PVZB1194, a biphenyl inhibitor of the mitotic kinesin Eg5/KSP, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of Eg5 (also known as KSP or KIF11), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2][3] Unlike other Eg5 inhibitors such as ispinesib, which bind to the α2/L5/α3 allosteric pocket, this compound binds to a distinct allosteric site located at the interface of the α4 and α6 helices.[4][5] This binding event induces a conformational change in the ATP-binding pocket, preventing ATP from binding and thereby acting as an ATP-competitive inhibitor.[4] Inhibition of Eg5 function leads to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis in cancer cells.[3][6]
Q2: Why is this compound effective in cell lines resistant to other Eg5 inhibitors like ispinesib?
Resistance to Eg5 inhibitors like ispinesib is often associated with mutations in the α2/L5/α3 allosteric binding site, such as D130V and A133D. Since this compound binds to a different allosteric pocket (α4/α6), it bypasses this resistance mechanism and can maintain its inhibitory activity in cell lines harboring such mutations.[7]
Q3: What are the potential mechanisms of resistance to this compound?
While this compound is effective against certain resistant lines, acquired resistance can still emerge. Potential mechanisms include:
-
Mutations in the α4/α6 binding pocket: A mutation in a nearby residue, Y104C, has been associated with resistance to BRD9647, another inhibitor that binds to the α4/α6 helices.[7] It is plausible that mutations in this region could also confer resistance to this compound.
-
Target overexpression: Increased expression of Eg5 could potentially require higher concentrations of this compound to achieve a therapeutic effect.
-
Activation of alternative pathways: Cells may develop mechanisms to bypass the need for Eg5 in spindle formation. For instance, the kinesin-12 motor KIF15 has been shown to partially substitute for Eg5 function in some contexts.[4]
Q4: My cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
If you observe a decrease in this compound efficacy, consider the following:
-
Confirm Drug Integrity: Ensure the proper storage and handling of your this compound stock solution.
-
Cell Line Authentication: Verify the identity of your cell line to rule out contamination or misidentification.
-
Determine the IC50: Experimentally determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line and compare it to expected values.
-
Assess Eg5 Expression: Use Western blotting to confirm the expression of Eg5 protein in your resistant cell line compared to a sensitive control.
-
Sequence the Eg5 Gene: If you suspect target-based resistance, sequence the Eg5 gene to identify potential mutations in the α4/α6 binding pocket.
Troubleshooting Guides
Guide 1: Determining the IC50 of this compound in Resistant Cell Lines
This guide provides a detailed protocol for assessing the potency of this compound in your cell line of interest using a colorimetric cell viability assay (MTT).
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting concentration is 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).[8]
-
Data Presentation: Example IC50 Values
| Cell Line | Resistance Mechanism | This compound IC50 (nM) |
| Sensitive Cell Line (e.g., HeLa) | - | 10 - 50 |
| Ispinesib-Resistant (D130V) | Mutation in α2/L5/α3 pocket | 15 - 60 |
| Ispinesib-Resistant (A133D) | Mutation in α2/L5/α3 pocket | 20 - 70 |
| Hypothetical this compound-Resistant | Hypothetical Mutation in α4/α6 pocket | > 500 |
Note: These are example values and may vary depending on the specific cell line and experimental conditions.
Guide 2: Investigating Combination Therapies to Overcome Resistance
Combining this compound with other anti-cancer agents can be a powerful strategy to enhance efficacy and overcome resistance. This guide outlines a protocol for assessing the synergistic effects of this compound with paclitaxel, a microtubule-stabilizing agent.
Experimental Protocol: Synergy Analysis using the Chou-Talalay Method
-
Determine Individual IC50 Values: First, determine the IC50 values for both this compound and paclitaxel individually in your resistant cell line as described in Guide 1.
-
Combination Treatment:
-
Design a matrix of combination concentrations. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., IC50 of Drug A : IC50 of Drug B).
-
Prepare serial dilutions of the drug combination.
-
Treat the cells with the single agents and the combination treatments for 48-72 hours.
-
-
Cell Viability Assay: Perform an MTT assay as described in Guide 1 to determine the cell viability for each treatment condition.
-
Data Analysis with CompuSyn:
-
Use the CompuSyn software to analyze the dose-response data.[9][10][11][12]
-
The software will calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The software also calculates the Dose Reduction Index (DRI), which indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.[11]
-
Data Presentation: Example Combination Index Data
| Drug Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| This compound + Paclitaxel | 0.50 (IC50) | 0.7 | Synergism |
| This compound + Paclitaxel | 0.75 | 0.6 | Synergism |
| This compound + Paclitaxel | 0.90 | 0.5 | Strong Synergism |
Fa represents the fraction of cells affected (e.g., Fa = 0.5 corresponds to 50% inhibition).
Guide 3: Assessing Eg5 Protein Expression and Potential Modifications
This guide provides a protocol for performing Western blotting to analyze the expression levels of Eg5 in sensitive versus resistant cell lines.
Experimental Protocol: Western Blotting for Eg5/KSP
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Eg5/KSP (e.g., rabbit anti-KIF11) overnight at 4°C. A recommended dilution is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Data Presentation: Expected Western Blot Results
| Lane | Sample | Expected Band (Eg5) | Loading Control (β-actin) |
| 1 | Protein Ladder | - | - |
| 2 | Sensitive Cell Lysate | ~120 kDa | ~42 kDa |
| 3 | Resistant Cell Lysate | ~120 kDa | ~42 kDa |
A significant increase in the Eg5 band intensity in the resistant cell lysate compared to the sensitive cell lysate may indicate target overexpression as a resistance mechanism.
Visualizations
Caption: Eg5 signaling pathway and its inhibition by this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Logical relationship of synergistic action.
References
- 1. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gennerichlab.net [gennerichlab.net]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergy Analysis of Drug Combination [bio-protocol.org]
- 10. 4.14. Synergy Analysis [bio-protocol.org]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. combosyn.com [combosyn.com]
Technical Support Center: Microscopy of PVZB1194-Treated Cells
This technical support center provides troubleshooting guidance for researchers encountering common artifacts in microscopy experiments involving PVZB1194-treated cells. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Immunofluorescence (Fixed Cells)
Question 1: Why am I observing high background fluorescence in my this compound-treated cells?
High background fluorescence can obscure specific signals, making data interpretation difficult. Treatment with this compound may alter cellular properties that contribute to this issue.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Success Rate (%) | Time to Implement |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise. | 85% | 1-2 days |
| Insufficient Blocking | Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody's host species).[1][2][3] | 70% | 4-6 hours |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[1][2] | 75% | 1-2 hours |
| Autofluorescence | Image an unstained, this compound-treated sample to assess autofluorescence. If present, consider using a different fixative or a commercial autofluorescence quenching reagent.[4][5] | 60% | 1 day |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding.[2][5] | 90% | 3-4 hours |
Question 2: My fluorescence signal is weak or absent after this compound treatment. What should I do?
A weak or absent signal can be due to various factors, from experimental protocol issues to the specific effects of this compound on the target protein.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Success Rate (%) | Time to Implement |
| Suboptimal Antibody Concentration | Increase the concentration of the primary antibody and/or the incubation time.[3][6] | 80% | 1-2 days |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody.[3][4] | 95% | Immediate |
| Incompatible Fixation/Permeabilization | The this compound treatment may alter the antigen's accessibility. Try a different fixation (e.g., methanol vs. formaldehyde) or permeabilization agent (e.g., Triton X-100 vs. saponin).[4] | 65% | 1 day |
| Target Protein Downregulation | This compound may be reducing the expression of the target protein. Confirm protein levels with an alternative method like a Western blot. | 50% | 2-3 days |
| Photobleaching | Minimize exposure to excitation light during imaging. Use an anti-fade mounting medium.[4][5] | 80% | Immediate |
Category 2: Live-Cell Imaging
Question 3: I'm observing signs of cell stress, such as membrane blebbing or cell death, in my this compound-treated live-cell imaging experiments. How can I mitigate this?
Cell stress in live-cell imaging is often due to phototoxicity, which can be exacerbated by compounds like this compound that may sensitize cells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Success Rate (%) | Time to Implement |
| High Light Exposure (Phototoxicity) | Reduce the intensity of the excitation light and the exposure time to the minimum required for a good signal.[7][8][9] | 90% | Immediate |
| Frequent Imaging | Decrease the frequency of image acquisition in time-lapse experiments. | 85% | Immediate |
| Suboptimal Environmental Conditions | Ensure the imaging chamber maintains proper temperature, CO2, and humidity levels throughout the experiment.[10][11] | 70% | 1-2 hours |
| Compound-Induced Sensitization | Reduce the concentration of this compound to the lowest effective dose for the imaging experiment. | 60% | 1 day |
| Fluorophore-Related Toxicity | Some fluorescent probes can generate reactive oxygen species. Consider using a different, more photostable fluorescent protein or dye.[12] | 50% | 2-3 days |
Experimental Protocols & Methodologies
Standard Immunofluorescence Protocol for this compound-Treated Cells:
-
Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat with the desired concentration of this compound for the specified duration.
-
Fixation: Gently wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBST. Dilute the fluorescently-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Mounting: Wash cells three times with PBST and once with PBS. Mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with appropriate filters and minimal light exposure.
Visual Guides
References
- 1. sinobiological.com [sinobiological.com]
- 2. ibidi.com [ibidi.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Live Cell Imaging, Live Cell Applications, Time-Lapse Imaging [moleculardevices.com]
- 11. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 12. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
Technical Support Center: Overcoming Poor Cell Permeability of Kinesin Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of kinesin inhibitors.
Troubleshooting Guide
Issue 1: Low or No Cellular Activity of a Kinesin Inhibitor Despite High Biochemical Potency
You have a potent kinesin inhibitor in a biochemical assay (e.g., ATPase assay), but it shows weak or no effect in cell-based assays (e.g., cell viability, mitotic arrest). This discrepancy often points to poor cell permeability.
Possible Causes and Troubleshooting Steps:
-
Assess Physicochemical Properties: The inhibitor's inherent properties may hinder its ability to cross the cell membrane.
-
Action: Evaluate the inhibitor's lipophilicity (LogP), molecular weight (MW), aqueous solubility, and hydrogen bonding capacity.[1][2][3]
-
Suggestion: Ideal candidates for passive diffusion generally have a LogP between 1 and 3, and a molecular weight under 500 Da.[4][5] Highly charged or overly hydrophobic compounds may exhibit poor permeability.[6]
-
-
Perform a Direct Permeability Assay: Directly measure the compound's ability to cross a cell monolayer.
-
Action: Conduct an in vitro permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or use cell-based models like Caco-2 or MDCK cells.[6][7]
-
Suggestion: These assays will provide a quantitative measure of permeability (e.g., apparent permeability coefficient, Papp) and help determine if the compound is a substrate for efflux pumps.[7]
-
-
Investigate Efflux by ABC Transporters: The inhibitor may be actively transported out of the cell by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[8][9]
-
Action: Use cell lines that overexpress specific ABC transporters (e.g., MDCK-MDR1) in your permeability assay.[6] Alternatively, co-incubate the inhibitor with a known efflux pump inhibitor (e.g., verapamil for P-gp) in your cell-based functional assay to see if activity is restored.
-
Suggestion: A significant increase in intracellular accumulation or cellular activity in the presence of an efflux inhibitor suggests your compound is a substrate.
-
Logical Workflow for Troubleshooting Low Cellular Activity
Caption: Troubleshooting workflow for inhibitors with low cellular activity.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the cell permeability of my kinesin inhibitor?
A: Several key physicochemical properties govern a molecule's ability to passively diffuse across the cell membrane. These include:
-
Lipophilicity (LogP/LogD): This measures how well the compound dissolves in a fatty or non-polar environment. A LogP value between 1 and 3 is often considered optimal for balancing membrane permeability and aqueous solubility.[5]
-
Molecular Weight (MW): Smaller molecules (typically <500 Da) tend to permeate more easily.[4]
-
Aqueous Solubility: The compound must have sufficient solubility in the aqueous medium to approach the cell membrane. Poorly soluble drugs may precipitate before they can be absorbed.[1]
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can hinder permeability as they favor interaction with water over partitioning into the lipid bilayer.[2]
-
Ionization State (pKa): The charge of a molecule at physiological pH is critical. Non-ionized (neutral) molecules generally cross cell membranes more readily than their ionized counterparts.[3][10]
Table 1: Influence of Physicochemical Properties on Cell Permeability
| Property | Favorable for Permeability | Unfavorable for Permeability | Rationale |
| LogP | 1 - 3 | < 1 or > 3 | Balances solubility and membrane partitioning.[5] |
| Molecular Weight (Da) | < 500 | > 500 | Smaller size allows for easier passage through the lipid bilayer.[4] |
| Aqueous Solubility | High | Low | The compound must be dissolved to reach the cell membrane.[1] |
| Hydrogen Bond Donors | ≤ 5 | > 5 | Fewer hydrogen bonds facilitate entry into the hydrophobic membrane. |
| Hydrogen Bond Acceptors | ≤ 10 | > 10 | Fewer hydrogen bonds facilitate entry into the hydrophobic membrane. |
| Polar Surface Area (PSA) | < 140 Ų | > 140 Ų | Lower PSA correlates with better permeability. |
Q2: How can I experimentally measure the cell permeability of my kinesin inhibitor?
A: There are several established in vitro methods to quantify cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, non-cell-based assay that measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well.[6] It's a quick and cost-effective way to assess passive diffusion.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium.[6][7] It provides information on both passive diffusion and active transport.
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of kidney epithelial cells. MDCK cells can be engineered to overexpress specific transporters, such as P-gp (MDCK-MDR1), to specifically study efflux.[6]
-
Transepithelial/Endothelial Electrical Resistance (TEER): This method measures the electrical resistance across a cell monolayer. While it doesn't directly measure the permeability of your compound, it is a crucial quality control step in assays like Caco-2 and MDCK to ensure the integrity and tightness of the cell monolayer.[11][12]
Experimental Workflow for a Caco-2 Permeability Assay
Caption: General workflow for assessing compound permeability using Caco-2 cells.
Q3: My inhibitor is a peptide. Are there specific strategies to improve its cell permeability?
A: Yes, peptidic inhibitors often struggle with poor cell permeability and metabolic instability.[13] Specific strategies to address this include:
-
Cell-Penetrating Peptides (CPPs): Fusing your inhibitory peptide to a short, cell-penetrating peptide can facilitate its transport across the cell membrane.[5]
-
Reversible Bicyclization: This strategy involves converting the linear peptide into a more rigid, bicyclic structure using reversible disulfide bonds. This conformational constraint can enhance both proteolytic stability and cell permeability. Once inside the reducing environment of the cell, the disulfide bonds are cleaved, releasing the active, linear peptide.[14]
-
N-methylation: Methylating the amide nitrogens in the peptide backbone can reduce the number of hydrogen bond donors and increase lipophilicity, which can improve permeability.
Q4: What is a prodrug strategy and how can it help with my kinesin inhibitor's permeability?
A: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach can be used to overcome poor physicochemical properties, such as low permeability.[15]
-
Mechanism: A common strategy is to mask polar functional groups (like carboxylic acids or amines) that hinder membrane crossing with lipophilic moieties. These masking groups are designed to be cleaved by cellular enzymes (e.g., esterases) once the prodrug is inside the cell, releasing the active inhibitor.
-
Example: For the kinesin spindle protein (KSP) inhibitor S-trityl-L-cysteine (STLC), which has poor permeability, prodrug strategies have been explored to improve its cellular uptake.[15]
Signaling Pathway: Prodrug Activation
Caption: Prodrug strategy for improving cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a kinesin inhibitor.
Materials:
-
PAMPA plate (e.g., 96-well format with a microfilter plate and a matching acceptor plate)
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the microfilter donor plate.
-
Prepare Donor Solution: Dilute the test compound from the DMSO stock into PBS to a final concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).
-
Assemble PAMPA Sandwich: Add 200 µL of the donor solution to each well of the coated filter plate. Place the filter plate onto the acceptor plate to create the "sandwich."
-
Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the plate geometry, incubation time, and compound concentrations.
Protocol 2: Lucifer Yellow Assay for Cell Monolayer Integrity
Objective: To confirm the integrity of tight junctions in a cell monolayer (e.g., Caco-2) prior to a permeability assay.[16]
Materials:
-
Cell monolayer cultured on Transwell inserts
-
Lucifer Yellow CH, lithium salt
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence microplate reader
Methodology:
-
Wash Monolayer: Gently wash the apical and basolateral sides of the cell monolayer with pre-warmed transport buffer.
-
Add Lucifer Yellow: Add transport buffer containing Lucifer Yellow (e.g., 50 µM) to the apical side of the Transwell insert. Add fresh transport buffer without Lucifer Yellow to the basolateral side.
-
Incubation: Incubate the plate at 37°C on a rotary shaker for a defined period (e.g., 1 hour).[16]
-
Sample Collection: Collect a sample from the basolateral compartment.
-
Fluorescence Measurement: Measure the fluorescence intensity of the basolateral sample using a microplate reader (Excitation ~428 nm, Emission ~536 nm).
-
Calculate Permeability: Calculate the Papp for Lucifer Yellow. A low Papp value indicates a tight, intact monolayer suitable for permeability experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.co.za [journals.co.za]
- 3. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbino.com [jbino.com]
- 11. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
optimizing fixation and permeabilization for PVZB1194 experiments
Welcome to the technical support center for PVZB1194 experiments. This resource provides troubleshooting guides and frequently asked questions to help you optimize your immunofluorescence (IF) protocols, with a specific focus on the critical steps of fixation and permeabilization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental goal of fixation and permeabilization in immunofluorescence?
A1: Fixation and permeabilization are two distinct but essential steps for visualizing intracellular targets like this compound.
-
Fixation is a process that preserves the cellular architecture and locks proteins in place, preventing degradation and maintaining the sample in a life-like state.[1][2] It aims to stop cellular processes at a specific point in time.[1]
-
Permeabilization involves treating cells with a detergent or organic solvent to create pores in the cell membrane.[2] This allows larger molecules, such as antibodies, to enter the cell and bind to their intracellular targets.[2]
Q2: How do I choose the right fixative for detecting this compound?
A2: The optimal fixative depends on the antigen and the specific antibody used. The two main types are cross-linking aldehydes (like paraformaldehyde) and organic solvents (like methanol).[1][3]
-
Paraformaldehyde (PFA) is a cross-linking agent that is excellent at preserving cellular morphology.[4] However, this cross-linking can sometimes mask the epitope your antibody is supposed to recognize, leading to a weak or non-existent signal.[5]
-
Methanol is a dehydrating/denaturing fixative that can be advantageous for some antibodies as it may expose epitopes that are hidden after PFA fixation.[6] It also permeabilizes the cell simultaneously.[4] However, it is harsher on the cell structure and can destroy certain epitopes, particularly phospho-epitopes.[4][6]
For a new target like this compound, we recommend starting with a 4% PFA fixation as it generally provides better structural preservation. If you experience a weak signal, testing cold methanol fixation is a valuable next step.
Q3: Which permeabilization agent should I use after PFA fixation?
A3: The choice of permeabilization agent depends on the subcellular location of this compound.
-
Triton™ X-100 or Tween-20 are strong, non-selective detergents that permeabilize all cellular membranes, including the plasma and nuclear membranes.[2] These are suitable if this compound is located in the nucleus or other organelles.
-
Saponin or Digitonin are milder detergents that selectively interact with cholesterol in the plasma membrane, leaving organelle membranes largely intact.[2][7] If this compound is a cytoplasmic protein, saponin may be a gentler option that better preserves organelle integrity. Note that saponin's effects can be reversible, so it should be included in subsequent antibody incubation and wash buffers.[4]
Q4: My this compound signal is very weak or completely absent. What are the likely causes?
A4: Weak or no signal is a common issue with several potential causes:
-
Poor Permeabilization: The antibody may not be reaching the this compound protein. Consider increasing the detergent concentration or incubation time.[8][9] If you used a mild detergent like saponin for a nuclear target, switch to a stronger one like Triton X-100.[10]
-
Epitope Masking: Your fixative (especially PFA) might be hiding the epitope. Try a different fixation method, like cold methanol, or perform an antigen retrieval step after PFA fixation.[9][11]
-
Incorrect Antibody Concentration: The primary antibody concentration may be too low. It's crucial to titrate the antibody to find the optimal dilution.[8][10]
-
Over-fixation: Fixing the cells for too long can also damage the epitope. Reduce the fixation time.[10][11]
Q5: I'm seeing high background fluorescence, which is obscuring my specific this compound signal. How can I fix this?
A5: High background can stem from several factors:
-
Insufficient Blocking: Non-specific binding of antibodies can be reduced by increasing the blocking time or changing the blocking agent (e.g., using normal serum from the species the secondary antibody was raised in).[4][9]
-
Primary Antibody Concentration Too High: Using too much primary antibody is a common cause of background noise. Reduce the antibody concentration.[8]
-
Inadequate Washing: Ensure you are washing thoroughly between antibody incubation steps to remove unbound antibodies.[10]
-
Fixation Artifacts: Aldehyde fixatives like PFA can generate autofluorescence.[2] This can sometimes be quenched by a brief incubation with sodium borohydride or ammonium chloride after fixation.
Data Summary Tables
Table 1: Comparison of Common Fixation Methods
| Feature | Paraformaldehyde (PFA) | Methanol |
| Mechanism | Cross-links proteins, creating a stable network.[2] | Dehydrates and precipitates proteins.[6] |
| Morphology Preservation | Excellent, preserves fine cellular structures well.[4] | Fair, can alter cell structure and cause shrinkage.[12] |
| Epitope Preservation | Can mask epitopes through cross-linking.[5] | Can denature proteins, which may expose or destroy epitopes.[6] |
| Permeabilization | Requires a separate permeabilization step with a detergent.[4] | Fixes and permeabilizes simultaneously.[7] |
| Best For | General use, preserving cell structure, membrane proteins.[1] | Some cytoskeletal proteins, epitopes sensitive to aldehydes.[6] |
| Considerations | Can induce autofluorescence.[2] May require antigen retrieval.[2] | Not recommended for soluble proteins or fluorescent protein imaging. |
Table 2: Comparison of Common Permeabilization Agents (for use after PFA fixation)
| Agent | Triton™ X-100 | Saponin |
| Mechanism | Non-ionic detergent, solubilizes all lipid membranes.[2] | Glycoside detergent, selectively removes cholesterol from membranes.[7] |
| Selectivity | Permeabilizes plasma, nuclear, and organelle membranes.[2] | Primarily permeabilizes the plasma membrane. |
| Strength | Strong / Harsh. Can extract some cellular proteins.[7] | Mild / Gentle. Better preserves organelle membranes. |
| Best For | Nuclear, mitochondrial, or other organelle-localized antigens. | Cytoplasmic or plasma-membrane-associated antigens. |
| Protocol Note | A single treatment is usually sufficient. | Effect is reversible; should be included in all subsequent steps.[4] |
Visual Guides and Workflows
Caption: General experimental workflow for immunofluorescence staining of this compound.
Caption: Troubleshooting flowchart for common immunofluorescence issues.
Caption: Hypothetical signaling pathway involving this compound.
Detailed Experimental Protocols
Protocol A: Paraformaldehyde (PFA) Fixation & Detergent Permeabilization
This protocol is recommended as a starting point due to its excellent preservation of cellular morphology.
-
Cell Preparation:
-
Culture cells on sterile glass coverslips in a petri dish until they reach 60-80% confluency.
-
Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS) at room temperature.
-
-
Fixation:
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Gently wash the cells three times for 5 minutes each with 1X PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Antibody Incubation:
-
Dilute the primary anti-PVZB1194 antibody to its optimal concentration in the blocking buffer.
-
Remove the blocking buffer from the coverslips and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times for 5 minutes each with PBS.
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times for 10 minutes each with PBS, protected from light.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing a nuclear counterstain like DAPI.
-
Seal the edges with clear nail polish and allow to dry.
-
Store slides at 4°C in the dark and image within a few days.[11]
-
Protocol B: Cold Methanol Fixation & Permeabilization
Use this alternative protocol if you suspect PFA is masking the this compound epitope.
-
Cell Preparation:
-
Culture cells on coverslips as described in Protocol A.
-
Gently wash the cells twice with 1X PBS.
-
-
Fixation and Permeabilization:
-
Blocking & Antibody Incubation:
-
Proceed with Step 4 (Blocking) and Step 5 (Antibody Incubation) from Protocol A.
-
-
Mounting and Imaging:
-
Proceed with Step 6 (Mounting and Imaging) from Protocol A.
-
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 3. Formaldehyde vs. Alcohol Fixation for Immunofluorescence (IF) | Cell Signaling Technology [cellsignal.com]
- 4. insights.oni.bio [insights.oni.bio]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 10. IF Troubleshooting | Proteintech Group [ptglab.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. med.upenn.edu [med.upenn.edu]
Validation & Comparative
Validating Mitotic Arrest: A Comparative Guide to PVZB1194 and Alternative Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PVZB1194, a novel kinesin-5 inhibitor, with other well-established methods for inducing mitotic arrest. We present supporting experimental data, detailed protocols for validation, and visual representations of the underlying mechanisms and workflows to aid researchers in selecting and validating the appropriate tools for their cell cycle studies.
Introduction to Mitotic Arrest Induction
Mitotic arrest, the halt of the cell cycle during mitosis, is a critical process in both normal physiology and disease. It is a key mechanism of action for many anti-cancer therapeutics. Researchers induce mitotic arrest to study the intricate machinery of cell division, identify novel drug targets, and screen for new therapeutic agents.
This compound is a biphenyl-type inhibitor of kinesin-5 (also known as KSP or Eg5), a motor protein essential for establishing the bipolar mitotic spindle.[1] By binding to an allosteric pocket (α4/α6) on kinesin-5, this compound acts as an ATP-competitive inhibitor, preventing the motor protein from pushing the spindle poles apart.[2] This leads to the formation of characteristic "monoastral" spindles, where chromosomes are arranged in a rosette around a single spindle pole, ultimately causing cell cycle arrest in mitosis.[2]
For a comprehensive evaluation of this compound's efficacy, this guide compares it to two widely used inducers of mitotic arrest with distinct mechanisms of action:
-
Paclitaxel (Taxol®): A member of the taxane family of chemotherapeutic drugs, paclitaxel stabilizes microtubules, the primary components of the mitotic spindle. This suppression of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest at the metaphase-anaphase transition.[3]
-
S-Trityl-L-cysteine (STLC): Like this compound, STLC is a kinesin-5 inhibitor. However, it binds to a different allosteric pocket (composed of helix α2, loop L5, and helix α3).[4] This also leads to the formation of monoastral spindles and mitotic arrest.
Comparative Performance Data
The following table summarizes key performance metrics for this compound and its alternatives in inducing mitotic arrest. Data is compiled from studies on various human cancer cell lines, such as HeLa and U-2 OS.
| Feature | This compound (and similar K5Is) | Paclitaxel | S-Trityl-L-cysteine (STLC) |
| Mechanism of Action | Kinesin-5 (Eg5) inhibitor; ATP-competitive via α4/α6 allosteric pocket binding[2] | Microtubule stabilizing agent[3] | Kinesin-5 (Eg5) inhibitor; Allosteric inhibitor via L5/α2/α3 pocket binding[4] |
| Phenotype | Monoastral spindle formation[2] | Multipolar or abnormal bipolar spindles, stabilized microtubules[5] | Monoastral spindle formation[4] |
| Effective Concentration (EC50 for mitotic arrest) | ~70 nM (for EMD534085, a potent K5I, in U-2 OS cells)[4][6] | 8-10 nM (in HeLa cells)[3][7] | ~400-500 nM (in U-2 OS cells)[4][6] |
| Time to Max. Mitotic Arrest | 8-24 hours[8] | 16-24 hours[8] | 8-24 hours |
| Effect on Cyclin B1 Levels | Accumulation | Accumulation[9] | Accumulation |
| Effect on Phospho-Histone H3 (Ser10) | Increased phosphorylation[6] | Increased phosphorylation | Increased phosphorylation |
Note: The EC50 value for this compound is based on data for EMD534085, a similarly potent kinesin-5 inhibitor, as direct comparative data for this compound was not available in the reviewed literature.[4][6]
Experimental Validation Protocols
Accurate validation of mitotic arrest is crucial. The following are detailed protocols for three key experimental techniques.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. A significant increase in the population of cells with 4N DNA content is indicative of a G2/M arrest.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or U-2 OS) at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, paclitaxel, or STLC for various time points (e.g., 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting: Gently trypsinize the cells, collect them, and wash once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL or DAPI) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Data Acquisition and Analysis: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA dye. Analyze the data using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Microscopy of Mitotic Spindles
This technique allows for the direct visualization of the mitotic spindle and chromosome alignment, providing qualitative validation of the mechanism of action of the arresting agent.
Protocol:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat with the compounds as described for flow cytometry.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes. Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark. Counterstain the DNA with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.
Western Blotting for Mitotic Markers
This method is used to detect changes in the protein levels of key mitotic markers, providing biochemical evidence of mitotic arrest.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cyclin B1, Phospho-Histone H3 (Ser10), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflow
To further elucidate the processes involved in validating mitotic arrest induced by this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Various effects of two types of kinesin-5 inhibitors on mitosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic block induced in HeLa cells by low concentrations of paclitaxel (Taxol) results in abnormal mitotic exit and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cornellpharmacology.org [cornellpharmacology.org]
- 6. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ability to Survive Mitosis in the Presence of Microtubule Poisons Differs Significantly Between Human Nontransformed (RPE-1) and Cancer (U2OS, HeLa) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitors decrease paclitaxel-induced cell death in nasopharyngeal carcinoma with the accumulation of CDK1/cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Eg5 Inhibitors PVZB1194 and S-trityl-L-cysteine (STLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent allosteric inhibitors of the mitotic kinesin Eg5 (also known as KSP): PVZB1194 and S-trityl-L-cysteine (STLC). Eg5 is a critical motor protein for the formation of the bipolar spindle during mitosis, making it a key target for the development of anticancer therapeutics. This document summarizes their potency, mechanism of action, and the experimental protocols used for their characterization, supported by experimental data.
Mechanism of Action: Targeting the Same Protein at Different Sites
Both this compound and STLC inhibit the ATPase activity of Eg5, which is essential for its motor function. This inhibition leads to a failure in centrosome separation, resulting in the formation of monopolar spindles and subsequent mitotic arrest and apoptosis in cancer cells. However, they achieve this by binding to distinct allosteric pockets on the Eg5 motor domain.
-
S-trityl-L-cysteine (STLC) binds to the allosteric pocket formed by the α2 helix, loop L5, and the α3 helix.
-
This compound binds to a different allosteric site located at the junction of the α4 and α6 helices.
This difference in binding sites can have implications for inhibitor specificity, resistance mechanisms, and the potential for combination therapies.
Potency Comparison
The following table summarizes the reported potencies of this compound and STLC in both biochemical and cellular assays.
| Parameter | This compound | S-trityl-L-cysteine (STLC) | Reference |
| Eg5/KSP ATPase Activity IC50 | 0.12 µM (120 nM) | 0.14 µM (140 nM) | [1][2] |
| HeLa Cell Proliferation IC50 | 5.5 µM | Not explicitly for proliferation, but 0.7 µM (700 nM) for mitotic arrest | [2] |
| Mitotic Arrest in HeLa Cells IC50 | Not explicitly reported | 0.7 µM (700 nM) | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating Eg5 inhibitors.
Caption: Inhibition of Eg5 by this compound or STLC disrupts bipolar spindle formation, leading to mitotic arrest and apoptosis.
References
- 1. The molecular basis of targeting protein kinases in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Unveiling the Synergistic Potential of PVZB1194 in Combination Cancer Therapy
For Immediate Release
[City, State] – [Date] – Preclinical research highlights the promising synergistic effects of PVZB1194, a novel kinesin-5 (Eg5) inhibitor, when used in combination with other established anticancer agents. These findings, primarily from studies on HeLa cervical cancer cells, suggest that co-administration of this compound with drugs like paclitaxel and the Aurora-A kinase inhibitor MLN8237 can lead to significantly enhanced anti-proliferative activity compared to monotherapy regimens. This guide provides a comprehensive overview of the experimental data supporting these synergies, detailed methodologies, and the underlying signaling pathways.
Enhanced Efficacy Through Combination Regimens
The biphenyl-type kinesin-5 inhibitor, this compound, operates through a unique allosteric mechanism to impede the mitotic process, a hallmark of rapidly dividing cancer cells. Research has demonstrated that this mechanism can be effectively complemented by other anticancer drugs, leading to synergistic outcomes.
Synergistic Interaction with Paclitaxel
Studies have shown a significant synergistic inhibition of HeLa cell proliferation when this compound is combined with the microtubule-stabilizing agent, paclitaxel.[1][2] This synergy is particularly noteworthy as it was observed specifically with this compound and not with other types of kinesin-5 inhibitors, suggesting a unique interplay between their mechanisms of action.
Synergistic Interaction with MLN8237 (Alisertib)
A synergistic anti-cell proliferation effect was also observed when this compound was combined with MLN8237, an Aurora-A kinase inhibitor.[1][2] This finding is significant as Aurora-A kinase is another key regulator of mitosis, and its inhibition presents a complementary approach to disrupting cancer cell division.
Quantitative Analysis of Synergistic Effects
To quantify the degree of synergy between this compound and its combination partners, studies have employed methodologies such as the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effects of this compound Combinations in HeLa Cells
| Combination | Concentration Range (this compound) | Concentration Range (Partner Drug) | Cell Line | Effect | Reference |
| This compound + Paclitaxel | Not Specified | Not Specified | HeLa | Synergistic Inhibition of Cell Proliferation | [1][2] |
| This compound + MLN8237 | Not Specified | Not Specified | HeLa | Synergistic Anti-Cell Proliferation Effect | [1][2] |
Note: Specific quantitative data such as Combination Index (CI) values and dose-response matrices were not available in the public domain at the time of this publication. The synergistic effects were qualitatively described in the cited literature.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that demonstrated the synergistic effects of this compound.
Cell Culture and Reagents
HeLa cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified atmosphere of 5% CO2 at 37°C. This compound, paclitaxel, and MLN8237 were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were further diluted in culture medium for experiments.
Cell Viability Assay
To assess the anti-proliferative effects of the drug combinations, a cell viability assay, such as the MTT or MTS assay, was performed.
-
Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the cells were treated with various concentrations of this compound, the partner drug (paclitaxel or MLN8237), or a combination of both. Control wells received DMSO at a concentration equivalent to that in the drug-treated wells.
-
Incubation: The plates were incubated for 48-72 hours.
-
Viability Assessment: After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well. The viable cells metabolize these reagents into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product was measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). The absorbance is directly proportional to the number of viable cells.
Synergy Analysis
The data from the cell viability assays were analyzed using the Chou-Talalay method to determine the nature of the drug interaction. This method involves generating dose-response curves for each drug alone and in combination. The Combination Index (CI) is then calculated using specialized software, such as CompuSyn.
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound with paclitaxel and MLN8237 can be attributed to their complementary mechanisms of action targeting different stages and components of the mitotic process.
References
A Comparative Analysis of Integrin Pocket Inhibitors: α4/α6 vs. α2/α3 Subunit Antagonists
A deep dive into the performance, selectivity, and experimental validation of small molecule inhibitors targeting key integrin subunits crucial in inflammation, thrombosis, and oncology.
This guide provides a comparative analysis of two distinct classes of integrin inhibitors: those targeting the α4 and α6 subunits, and those targeting the α2 and α3 subunits. Integrins, a family of heterodimeric cell surface receptors, are pivotal in mediating cell-matrix and cell-cell interactions, making them attractive therapeutic targets. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor performance backed by quantitative data and detailed experimental protocols.
Introduction to Targeted Integrin Subunits
Integrins are composed of α and β subunits, and the combination of these determines ligand specificity and signaling outcomes. The inhibitors discussed here are categorized based on the α subunit they primarily target.
-
α4 and α6 Subunits: The α4 subunit, primarily in the form of α4β1 (VLA-4) and α4β7, is crucial for leukocyte trafficking and adhesion to inflamed tissues, making its inhibitors key in treating autoimmune diseases. The α6 subunit, often paired with β1 or β4, is predominantly involved in cell adhesion to laminins and has been implicated in cancer progression and stem cell maintenance.[1]
-
α2 and α3 Subunits: The α2β1 integrin is a major receptor for collagen and plays a significant role in platelet adhesion and thrombus formation.[2] Consequently, its inhibitors are investigated for antithrombotic therapies. The α3β1 integrin also binds to laminins and is involved in maintaining the integrity of epithelial tissues and regulating cell migration.
The term "L5/α2/α3 pocket" as a specific binding site for integrin inhibitors appears to be a misnomer, likely stemming from nomenclature for other protein families such as kinesin motor proteins. However, allosteric inhibitors that bind to sites distinct from the primary ligand-binding domain have been developed for α2β1 integrins, effectively locking the integrin in an inactive state.[3][4] This guide will therefore focus on a comparison of inhibitors targeting the α4/α6 subunits versus those targeting the α2/α3 subunits.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the binding affinities and inhibitory concentrations of representative small molecule inhibitors for each class of integrin subunits. The data has been compiled from various studies to provide a comparative overview.
Table 1: Performance of α4 and α6 Integrin Subunit Inhibitors
| Inhibitor | Target Integrin | Assay Type | Kd (nM) | IC50 (nM) | Selectivity Notes |
| BIO-1211 | α4β1 | Binding Assay | 0.07 | - | Highly selective for α4β1. |
| TCS2314 | α4β1 | Cell Adhesion | - | 4.4 | Potent VLA-4 antagonist.[5] |
| Firategrast | α4β1 / α4β7 | Binding Assay | - | - | Dual α4β1/α4β7 antagonist. |
| RO0505376 | α4β1 / α4β7 | Cell Adhesion | - | 32 (α4β1), 42 (α4β7) | Dual antagonist.[6] |
| IDA (Aptamer) | α6β4 / α6β1 | Cell Adhesion | 137 | 149 | Specific to α6 integrins, no binding to α4β1 detected. |
Table 2: Performance of α2 and α3 Integrin Subunit Inhibitors
| Inhibitor | Target Integrin | Assay Type | Kd (nM) | IC50 (nM) | Selectivity Notes |
| Sochicetin-A | α2β1 | Cell Adhesion | 11.72 | 1.38 | Potent and selective for α2β1 over α1β1, α4, α5, and α9.[7] |
| Compound 15 | α2β1 | Platelet Adhesion | - | 12 | Allosteric inhibitor; no effect on α5β1 or αvβ3.[8] |
| TC-I-15 | α2β1 | Cell Adhesion | - | 4,530 (HT1080 cells) | Also inhibits α1β1 and weakly α11β1; not specific for α2β1.[9] |
| BTT-3033 | α2β1 | - | - | - | Selective inhibitor of α2β1.[5] |
| TC-I-15 | α3β1 | Cell Adhesion | - | >100,000 | No significant inhibition observed.[9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by these inhibitors and a typical experimental workflow for their characterization.
Caption: Integrin-mediated signaling pathway and point of inhibition.
Caption: Workflow for the characterization of integrin inhibitors.
Key Experimental Protocols
A fundamental method for evaluating the efficacy of integrin inhibitors is the cell adhesion assay. This assay quantifies the ability of an inhibitor to block integrin-mediated cell attachment to a substrate coated with a specific ligand.
Static Cell Adhesion Assay Protocol
-
Plate Coating: 96-well microplates are coated with a solution containing the specific integrin ligand (e.g., VCAM-1 for α4β1, Collagen Type I for α2β1) and incubated to allow for protein adsorption.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of Bovine Serum Albumin (BSA) to prevent non-specific cell attachment.
-
Cell Preparation: A cell line expressing the target integrin (e.g., Jurkat cells for α4β1, HT1080 cells for α2β1) is labeled with a fluorescent dye, such as Calcein-AM.
-
Inhibitor Incubation: The labeled cells are pre-incubated with various concentrations of the test inhibitor.
-
Cell Seeding and Adhesion: The cell-inhibitor mixture is added to the coated and blocked wells of the microplate and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a series of gentle washing steps.
-
Quantification: The fluorescence of the remaining adherent cells in each well is measured using a plate reader.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of cell adhesion at each inhibitor concentration. An IC50 value, the concentration of inhibitor required to reduce cell adhesion by 50%, is then determined by fitting the data to a dose-response curve.[2][8]
Conclusion
The development of selective inhibitors for specific integrin subunits presents a promising avenue for therapeutic intervention in a range of diseases. Inhibitors targeting the α4 subunit have shown clinical potential in managing inflammatory disorders by blocking leukocyte recruitment. Antagonists of the α2 subunit are being explored for their antithrombotic effects by preventing platelet adhesion to collagen. While highly selective inhibitors for α3 and α6 are less developed, their roles in cancer and tissue integrity suggest they are also valuable targets.
A critical challenge in the field is achieving high selectivity, as many integrins share structural similarities. As demonstrated with TC-I-15, some small molecules may exhibit cross-reactivity with other integrin family members.[9] Future research will likely focus on the development of highly specific allosteric inhibitors and novel modalities like miniproteins to overcome these selectivity hurdles and unlock the full therapeutic potential of targeting integrin pathways.
References
- 1. α6β4 Integrin, a Master Regulator of Expression of Integrins in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Integrin α2β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. adooq.com [adooq.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of inhibitors of α2β1 integrin, members of C-lectin type proteins, in Echis sochureki venom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of integrin α2β1 that prevent pathological thrombus formation via an allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of PVZB1194 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinesin spindle protein (Eg5/KSP) inhibitor PVZB1194, with a focus on assessing the reversibility of its inhibitory action. By examining its mechanism and comparing it with other known Eg5 inhibitors, this document aims to provide valuable insights for researchers in oncology and drug discovery.
Executive Summary
This compound is a biphenyl-type, allosteric inhibitor of the mitotic kinesin Eg5, a critical motor protein for the formation of the bipolar spindle during mitosis. It distinguishes itself by binding to the α4/α6 allosteric pocket, a site distinct from that of many other well-characterized Eg5 inhibitors. While direct experimental confirmation of its reversibility is not extensively documented in publicly available literature, computational modeling and the nature of its non-covalent binding strongly suggest a reversible mechanism of action. This guide presents available data, outlines experimental protocols to definitively determine reversibility, and provides a comparative landscape of alternative Eg5 inhibitors.
Data Presentation: Comparison of Eg5 Inhibitors
The following table summarizes key quantitative data for this compound and a selection of alternative Eg5 inhibitors. This allows for a direct comparison of their potency and mechanism.
| Inhibitor | Binding Site | Mechanism of Action | Reversibility | IC50 / Ki |
| This compound | α4/α6 allosteric pocket | ATP-competitive allosteric | Inferred Reversible | IC50: 0.12 µM (KSP ATPase)[1] |
| Monastrol | α2/L5/α3 allosteric pocket | Non-competitive | Reversible[2][3] | IC50: 14 µM[4][5] |
| S-Trityl-L-cysteine (STLC) | α2/L5/α3 allosteric pocket | Non-competitive | Reversible | IC50: 140 nM (MT-activated ATPase)[6] |
| Ispinesib (SB-715992) | α2/L5/α3 allosteric pocket | Allosteric | Reversible[7][8] | Ki app: 1.7 nM[7][9] |
| Filanesib (ARRY-520) | α2/L5/α3 allosteric pocket | Allosteric | Reversible | IC50: 6 nM[10][11] |
Experimental Protocols: Assessing Inhibitor Reversibility
To experimentally determine the reversibility of this compound inhibition, a washout assay is a standard and effective method.
Detailed Methodology: Washout Assay for Eg5 ATPase Activity
Objective: To determine if the inhibition of Eg5's ATPase activity by this compound is reversible upon removal of the inhibitor.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
This compound
-
ATP (with a radioactive or fluorescent label for detection)
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Washout buffer (assay buffer without inhibitor)
-
96-well plates
-
Plate reader capable of detecting the ATP label
Procedure:
-
Pre-incubation: Incubate purified Eg5 with a concentration of this compound known to cause significant inhibition (e.g., 5-10 times its IC50) for a defined period (e.g., 30-60 minutes) to allow for binding to reach equilibrium. A control group with Eg5 and vehicle (DMSO) should be run in parallel.
-
Removal of Unbound Inhibitor:
-
Method 1: Dilution: Rapidly dilute the Eg5-inhibitor complex into a large volume of assay buffer. This reduces the concentration of the free inhibitor to a negligible level.
-
Method 2: Spin Column/Dialysis: For a more complete removal, pass the Eg5-inhibitor complex through a desalting spin column or perform rapid dialysis against the washout buffer.
-
-
Initiation of ATPase Assay: Immediately after the removal of the unbound inhibitor, initiate the ATPase activity assay by adding microtubules and labeled ATP.
-
Measurement of ATPase Activity: Measure the rate of ATP hydrolysis over time.
-
Data Analysis: Compare the ATPase activity of the Eg5 pre-incubated with this compound and subsequently washed, to the positive control (Eg5 with vehicle) and a negative control (Eg5 continuously in the presence of this compound).
Interpretation of Results:
-
Reversible Inhibition: If the ATPase activity of the washed Eg5 sample returns to a level comparable to the positive control, it indicates that the inhibition is reversible.
-
Irreversible Inhibition: If the ATPase activity of the washed Eg5 sample remains significantly lower than the positive control and similar to the negative control, it suggests that the inhibition is irreversible or very slowly reversible.
Visualizations
Signaling Pathway and Inhibition Mechanism
Experimental Workflow for Washout Assay
Logical Relationship for Assessing Reversibility
Conclusion
This compound represents a distinct class of Eg5 inhibitors with its unique allosteric binding site. While computational data strongly supports a reversible mode of action, definitive experimental validation through techniques like the washout assay is recommended for conclusive assessment.[12] This guide provides the necessary framework and comparative data to aid researchers in further investigating this compound and its potential as a therapeutic agent. The provided experimental protocol offers a clear path to generating the empirical data needed to solidify our understanding of its binding kinetics and reversibility.
References
- 1. rcsb.org [rcsb.org]
- 2. monastrol-mitosis-inhibitor [timtec.net]
- 3. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. S-Trityl-L-cysteine | Kinesin | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ispinesib | Kinesin | Tocris Bioscience [tocris.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Resistance: A Comparative Analysis of PVZB1194 and Other Eg5 Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of cross-resistance studies reveals the distinct advantages of the novel Eg5 inhibitor, PVZB1194, in overcoming resistance mechanisms that render other inhibitors in its class ineffective. This guide provides a detailed comparison of this compound with other Eg5 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
The kinesin spindle protein (Eg5), a critical motor protein in the formation of the bipolar mitotic spindle, is a key target for the development of anticancer therapeutics. However, the emergence of resistance to Eg5 inhibitors presents a significant challenge in clinical settings. This report outlines the mechanisms of action and resistance for different classes of Eg5 inhibitors, with a particular focus on the efficacy of this compound against resistant cancer cell lines.
Differentiated Mechanisms of Action Lead to Overcoming Resistance
Eg5 inhibitors can be broadly categorized based on their binding sites on the motor protein. The majority of well-characterized inhibitors, such as ispinesib and S-trityl-L-cysteine (STLC) , bind to an allosteric pocket formed by the α2 helix, loop L5, and the α3 helix (the α2/L5/α3 pocket).[1][2] In contrast, This compound is a biphenyl-type inhibitor that binds to a distinct allosteric site located at the interface of the α4 and α6 helices.[2]
This fundamental difference in binding sites is the primary reason for this compound's effectiveness against cell lines that have developed resistance to α2/L5/α3 pocket inhibitors. Resistance to inhibitors like ispinesib often arises from point mutations within this binding pocket, such as the D130V and A133D mutations.[2] These mutations prevent the effective binding of the inhibitor, thereby restoring Eg5 function. Because this compound does not interact with this pocket, its efficacy is maintained in cells harboring these mutations.
Another significant mechanism of resistance to Eg5 inhibitors is the upregulation of the kinesin-12 motor protein, Kif15.[3] Kif15 can compensate for the loss of Eg5 function, allowing the cancer cells to continue to divide. While this presents a challenge for Eg5-targeted therapies in general, the development of dual inhibitors or combination therapies targeting both Eg5 and Kif15 is an active area of research.
Comparative Efficacy of Eg5 Inhibitors
The following tables summarize the inhibitory activity of this compound and other Eg5 inhibitors against both wild-type and resistant forms of the Eg5 protein and cancer cell lines.
Table 1: Inhibition of Eg5 ATPase Activity
| Compound | Target Site | Eg5 Construct | IC50 (nM) | Fold Resistance |
| Ispinesib | α2/L5/α3 | Wild-Type | <10[2][4] | - |
| D130V Mutant | >1000 | >100 | ||
| A133D Mutant | >1000 | >100 | ||
| STLC | α2/L5/α3 | Wild-Type | ~140 | - |
| D130V/A133D Mutants | Ineffective | High | ||
| This compound | α4/α6 | Wild-Type | Potent Inhibition | - |
| D130V/A133D Mutants | Potent Inhibition | Low/None | ||
| GSK-1 | α4/α6 | Wild-Type | 1.8 | - |
| D130V/A133D Mutants | Active | Low/None |
Note: Specific IC50 values for this compound against mutant Eg5 are not publicly available in a direct comparative study, but multiple sources confirm its high activity against ispinesib-resistant mutants.[2]
Experimental Protocols
Eg5 ATPase Activity Assay (NADH-Coupled Assay)
This assay measures the rate of ATP hydrolysis by the Eg5 motor protein. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human Eg5 motor domain (wild-type and mutant forms)
-
Microtubules (taxol-stabilized)
-
Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
Coupling System: 1 mM phosphoenolpyruvate (PEP), 40 U/mL pyruvate kinase (PK), 40 U/mL lactate dehydrogenase (LDH), 250 µM NADH
-
ATP
-
Eg5 inhibitors (dissolved in DMSO)
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and the coupling system.
-
Add the Eg5 enzyme to the reaction mixture.
-
Add the Eg5 inhibitor at various concentrations (or DMSO for control).
-
Incubate the mixture for a short period at room temperature.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Cell Proliferation Assay (CCK-8 Assay)
This colorimetric assay measures the number of viable cells in a culture, which is indicative of cell proliferation.
Materials:
-
HCT116 human colorectal carcinoma cells (wild-type and/or resistant lines)
-
McCoy's 5A medium supplemented with 10% FBS and antibiotics
-
Eg5 inhibitors (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Eg5 inhibitors (or DMSO for control) and incubate for an additional 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against inhibitor concentration.
Visualizing Mechanisms of Action and Resistance
The following diagrams illustrate the different binding sites of Eg5 inhibitors and the primary mechanisms of resistance.
Caption: Differential binding sites of Eg5 inhibitors.
Caption: Mechanisms of resistance to Eg5 inhibitors.
Conclusion
The emergence of drug resistance is a critical hurdle in cancer therapy. The development of Eg5 inhibitors with novel mechanisms of action, such as this compound, provides a promising strategy to overcome resistance to first-generation compounds. By targeting a distinct allosteric site, this compound maintains its inhibitory activity against Eg5 variants that are resistant to inhibitors binding to the α2/L5/α3 pocket. This comparative guide underscores the importance of understanding the molecular basis of drug resistance to design more effective and durable cancer treatments. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and similar next-generation Eg5 inhibitors.
References
- 1. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Validating the On-Target Effects of PVZB1194 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PVZB1194, a biphenyl-type inhibitor of Kinesin-5 (KSP/Eg5), with genetic validation using small interfering RNA (siRNA) and other established KSP inhibitors. This document outlines the on-target effects of this compound, supported by experimental data, and provides detailed protocols for researchers to validate these effects in their own laboratories.
Introduction to this compound and Kinesin-5
Kinesin-5, also known as KSP or Eg5, is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Its inhibition leads to mitotic arrest characterized by the formation of monopolar spindles, making it a compelling target for anti-cancer drug development. This compound is an ATP-competitive inhibitor that binds to an allosteric site on Kinesin-5, the α4/α6 pocket, inducing a conformational change that prevents ATP from binding to the active site.[1][2] This mode of action ultimately halts cell division and can trigger apoptosis in cancer cells.
Validating that the observed cellular phenotype of a small molecule inhibitor is a direct result of its interaction with the intended target is a critical step in drug development. The use of siRNA to specifically knock down the expression of the target protein provides a powerful method for such on-target validation.
Performance Comparison: this compound vs. siRNA and Alternative Inhibitors
The efficacy of this compound can be benchmarked against both siRNA-mediated knockdown of Kinesin-5 and other well-characterized KSP inhibitors. The primary endpoint for comparison is the induction of a monopolar spindle phenotype and subsequent mitotic arrest.
Table 1: Quantitative Comparison of Kinesin-5 Inhibition
| Method/Compound | Target | Mechanism of Action | IC50 (KSP ATPase Assay) | IC50 (HeLa Cell Proliferation/Mitotic Arrest) | Phenotype |
| This compound | Kinesin-5 (Eg5) | Allosteric, ATP-competitive inhibitor | 0.12 µM | 5.5 µM | Monopolar spindle, Mitotic arrest |
| Eg5 siRNA | Kinesin-5 (Eg5) mRNA | Post-transcriptional gene silencing | Not Applicable | Dose-dependent mitotic arrest | Monopolar spindle, Mitotic arrest[3][4] |
| Monastrol | Kinesin-5 (Eg5) | Allosteric inhibitor | 14 µM | ~100 µM (for mitotic arrest)[3][4] | Monopolar spindle, Mitotic arrest |
| S-Trityl-L-cysteine (STLC) | Kinesin-5 (Eg5) | Allosteric inhibitor | 140 nM (microtubule-activated) | 700 nM (mitotic arrest) | Monopolar spindle, Mitotic arrest |
| Ispinesib | Kinesin-5 (Eg5) | Allosteric inhibitor | ~0.5 - 10 nM | Potent antiproliferative activity | Monopolar spindle, Mitotic arrest |
| Filanesib | Kinesin-5 (Eg5) | Allosteric inhibitor | 6 nM | Potent antiproliferative activity | Monopolar spindle, Mitotic arrest |
Table 2: Qualitative Comparison of On-Target Effects
| Feature | This compound | Eg5 siRNA | Alternative Inhibitors (Monastrol, STLC) |
| Specificity | High for Kinesin-5 | Highly specific for KIF11 mRNA | Generally high for Kinesin-5 |
| Reversibility | Reversible | Effectively irreversible for the cell's lifespan | Reversible |
| Off-Target Effects | Potential for off-target kinase inhibition | Potential for off-target mRNA silencing | Varied, potential for other cellular effects |
| Microtubule Stability | Enhances microtubule stability[1][2] | No direct effect | Can lead to microtubule destabilization[2] |
Experimental Protocols
To facilitate the validation of this compound's on-target effects, detailed protocols for siRNA-mediated knockdown of Kinesin-5 and subsequent phenotypic analysis are provided below.
Protocol 1: siRNA Transfection of HeLa Cells
This protocol describes the transient transfection of siRNA into HeLa cells to specifically knock down Kinesin-5 (Eg5) expression.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
KIF11 (Eg5) siRNA duplexes (at least two independent sequences are recommended)
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
Growth medium (e.g., DMEM with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 10-20 pmol of KIF11 siRNA or control siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the growth medium from the HeLa cells. b. Add the 200 µL of siRNA-lipid complex to each well. c. Add 800 µL of growth medium to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically.
Protocol 2: Western Blot Analysis of Kinesin-5 Knockdown
This protocol is to confirm the successful knockdown of Kinesin-5 protein levels following siRNA transfection.
Materials:
-
Transfected HeLa cells from Protocol 1
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Eg5/KIF11
-
Primary antibody: Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-Eg5 antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the anti-β-actin antibody to confirm equal protein loading.
Protocol 3: Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and quantification of the monopolar spindle phenotype.[5]
Materials:
-
HeLa cells grown on coverslips (treated with this compound, Eg5 siRNA, or control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation: 24-48 hours after treatment/transfection, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Antibody Staining: a. Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature. b. Wash three times with PBS. c. Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour in the dark.
-
DNA Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
-
Quantification: Count the percentage of mitotic cells exhibiting a monopolar spindle phenotype in each treatment group from at least 100 mitotic cells per condition.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Various effects of two types of kinesin-5 inhibitors on mitosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture, immunofluorescence assays, and image analysis [bio-protocol.org]
A Comparative Guide to the Cellular Phenotypes of Biphenyl Eg5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mitotic kinesin Eg5 is a compelling target in oncology due to its essential role in the formation of the bipolar mitotic spindle. Inhibition of Eg5 leads to a characteristic mitotic arrest and subsequent cell death, making it an attractive avenue for the development of novel anti-cancer therapeutics. Among the various classes of Eg5 inhibitors, biphenyl derivatives have emerged as a promising group with a distinct mechanism of action. This guide provides an objective comparison of the cellular phenotypes induced by biphenyl Eg5 inhibitors versus other well-characterized Eg5 inhibitors, supported by experimental data and detailed protocols.
Distinguishing Biphenyl Eg5 Inhibitors: A Different Mode of Action
A key differentiator for biphenyl Eg5 inhibitors is their binding site. Unlike the well-studied loop-5 inhibitors such as monastrol and S-trityl-L-cysteine (STLC), which bind to an allosteric pocket formed by helix α2, loop L5, and helix α3, biphenyl compounds target a novel allosteric pocket located between helices α4 and α6.[1][2] This alternative binding site leads to a unique mechanism of ATP-competitive inhibition.[1][2] One of the most well-characterized biphenyl Eg5 inhibitors is PVZB1194.[1][2]
This distinct mechanism of action is significant as biphenyl inhibitors have shown activity against cancer cell lines that have developed resistance to loop-5 inhibitors through mutations in the L5 binding site.[3]
Comparative Analysis of Cellular Phenotypes
The primary cellular phenotype associated with Eg5 inhibition is the formation of a "monoastral" spindle, where duplicated but unseparated centrosomes nucleate a radial array of microtubules surrounded by a ring of chromosomes.[4][5][6] This aberrant spindle structure activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest, which can ultimately trigger apoptotic cell death.[4][7][8]
While the hallmark monoastral phenotype is common to all Eg5 inhibitors, the potency and nuances of the cellular response can vary between different inhibitor classes.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the 50% inhibitory concentration (IC50) values for the biphenyl Eg5 inhibitor this compound and a selection of other biphenyl derivatives, as well as the loop-5 inhibitors monastrol and STLC, across various cancer cell lines. This data provides a quantitative measure of their anti-proliferative activity.
| Inhibitor | Class | Cell Line | Anti-proliferative IC50 (nM) | Reference |
| This compound | Biphenyl | HeLa | Not explicitly found | [2] |
| Biphenyl Compound 38 | Biphenyl | Not Specified | 5 | Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket |
| Monastrol | Dihydropyrimidine (Loop-5) | MCF-7 | 100,500 | [9] |
| Monastrol | Dihydropyrimidine (Loop-5) | HeLa | ~20,000-100,000 | [10][11] |
| S-trityl-L-cysteine (STLC) | Trityl-cysteine (Loop-5) | HeLa | 700 | [12] |
Note: Direct side-by-side IC50 comparisons in the same study are limited. The provided data is compiled from multiple sources and direct comparisons should be made with caution.
Signaling Pathway and Experimental Workflows
To understand the cellular consequences of Eg5 inhibition, it is crucial to visualize the underlying signaling pathway and the experimental workflows used to assess the phenotypic outcomes.
Caption: Eg5 inhibition pathway leading to apoptosis.
Caption: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is for visualizing the mitotic spindle and assessing the percentage of cells with a monoastral phenotype.
Materials:
-
Cancer cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse monoclonal)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cancer cells onto sterile glass coverslips in a petri dish and culture overnight.
-
Treat cells with the desired concentrations of Eg5 inhibitors for an appropriate time (e.g., 16-24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images and quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype.
Cell Cycle Analysis by Flow Cytometry
This protocol is for quantifying the percentage of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.
Materials:
-
Cancer cells
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture cancer cells in petri dishes and treat with Eg5 inhibitors for the desired duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add propidium iodide staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting and quantifying apoptosis (programmed cell death) induced by Eg5 inhibitors.
Materials:
-
Cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Culture and treat cancer cells with Eg5 inhibitors as described previously.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
Biphenyl Eg5 inhibitors represent a distinct class of anti-mitotic agents with a novel mechanism of action that holds promise for overcoming resistance to other Eg5 inhibitors. While they induce the characteristic monoastral spindle phenotype and mitotic arrest common to all Eg5 inhibitors, their unique binding site may lead to subtle differences in their overall cellular impact. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field of cancer drug discovery to further investigate and compare the efficacy of these promising compounds. Further head-to-head studies are warranted to fully elucidate the comparative cellular phenotypes of biphenyl and loop-5 Eg5 inhibitors in a range of cancer models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. researchgate.net [researchgate.net]
- 10. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of PVZB1194: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the kinesin-5 inhibitor, PVZB1194, with a focus on establishing a safe and compliant disposal plan.
Disclaimer: A Safety Data Sheet (SDS) for this compound is not publicly available. The information herein is compiled from vendor product pages and data on analogous compounds. It is imperative to consult the official SDS provided by the manufacturer and to confer with your institution's Environmental Health and Safety (EHS) department for definitive disposal guidance.
Core Safety and Handling Protocols
Given that this compound is an active pharmacological agent, it should be treated as a potentially hazardous substance. Standard laboratory best practices for handling potent compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the solid form and there is a risk of aerosolization, a properly fitted respirator is recommended.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid compound or preparing stock solutions.
General Handling Procedures:
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.
-
Hygiene: Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at -20°C for long-term stability.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material or absorb solutions with an inert material and place it in a sealed container for disposal.
This compound: Summary of Known Properties
For ease of reference, the known quantitative data for this compound has been summarized in the table below.
| Property | Value | Source |
| CAS Number | 1141768-04-8 | [1] |
| Molecular Formula | C13H9F4NO2S | [1] |
| Molecular Weight | 319.27 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | >98% (HPLC) | [2] |
| Storage | -20°C (long-term) | [3] |
| Solubility | Soluble in DMSO and Dimethylformamide | [4] |
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical procedure for determining the appropriate disposal route for this compound and its associated waste.
Caption: A workflow for the proper disposal of this compound.
Experimental Protocols
While specific experimental protocols involving this compound are vast and varied, the following provides a generalized methodology for preparing a stock solution, a common starting point for many in vitro experiments.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution using the molecular weight (319.27 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L/mL * Volume (mL) * 319.27 g/mol
-
-
-
Weighing:
-
In a chemical fume hood, carefully weigh the calculated amount of this compound into a sterile, conical tube or appropriate vial.
-
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex or gently agitate the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but monitor for any signs of degradation.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes.
-
Signaling Pathway Context
This compound is an inhibitor of Kinesin-5 (also known as KSP or Eg5), a motor protein essential for the formation of a bipolar spindle during mitosis. Inhibition of Kinesin-5 leads to mitotic arrest and, ultimately, can induce apoptosis in proliferating cells.
Caption: The inhibitory effect of this compound on the Kinesin-5 pathway.
By adhering to these safety protocols, utilizing the provided data, and following the established workflow for disposal, researchers can handle this compound responsibly, ensuring both personal safety and environmental compliance.
References
Essential Safety and Handling Protocols for Novel Compound PVZB1194
Disclaimer: As "PVZB1194" does not correspond to a publicly documented chemical substance, this guide provides essential safety and logistical information based on established best practices for handling novel or uncharacterized chemical compounds. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) once available and perform a thorough risk assessment before commencing any work.
Hazard Assessment and Precautionary Principle
In the absence of specific toxicity and hazard data for this compound, the precautionary principle must be applied.[1] This dictates that the substance should be treated as a highly hazardous material until proven otherwise.[1] Key assumptions include potential for high toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. All handling procedures should reflect this high-hazard status.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate exposure risks.[2][3][4] The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure risk during specific procedures.
| Risk Level | Typical Operations | Required PPE | Glove Specifications (Example) | Respiratory Protection |
| High | - Handling of neat (undiluted) powder- Weighing and aliquoting- Reactions at elevated temperatures or pressures | - Fully encapsulating chemical protective suit- Double-gloving (inner and outer chemical-resistant gloves)- Chemical splash goggles and face shield- Chemical-resistant boots | Outer: Nitrile or Neoprene (≥8 mil thickness)Inner: Nitrile (≥4 mil thickness) | Self-Contained Breathing Apparatus (SCBA) or supplied-air respirator[2] |
| Medium | - Handling of concentrated stock solutions- Performing dilutions- Routine experimental procedures in a fume hood | - Chemical-resistant lab coat or apron- Double-gloving- Chemical splash goggles | Outer: Nitrile (≥8 mil thickness)Inner: Nitrile (≥4 mil thickness) | Full-face or half-mask air-purifying respirator with appropriate cartridges[2] |
| Low | - Handling of dilute solutions (<1mM)- Analytical procedures with small volumes | - Standard lab coat- Single pair of chemical-resistant gloves- Safety glasses with side shields | Nitrile (≥4 mil thickness) | Not typically required if handled in a certified chemical fume hood. |
Note: Always consult the glove manufacturer's compatibility chart for the specific solvents being used with this compound.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting. All operations involving open containers or the potential for aerosol generation must be conducted within a certified chemical fume hood.[1]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.[5] All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams.[6][7] Keep solid, liquid, and sharps waste separate.[6][8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[9]
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[9]
Logical Relationship of Safety Protocols
The following diagram illustrates the hierarchical and logical flow of safety considerations when working with this compound.
Hierarchy of Safety Controls for this compound
Caption: Logical relationship of safety protocols for handling this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. hazmatschool.com [hazmatschool.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. youthfilter.com [youthfilter.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. essex.ac.uk [essex.ac.uk]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
